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  • Product: Furo[3,2-b]pyridine-2-carboxylic acid hydrochloride
  • CAS: 1177362-48-9

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Physicochemical Profiling and Application Protocols for Furo[3,2-b]pyridine-2-carboxylic acid hydrochloride (CAS 1177362-48-9)

An in-depth technical guide on the physicochemical properties, structural mechanics, and application protocols for Furo[3,2-b]pyridine-2-carboxylic acid hydrochloride. Executive Summary Furo[3,2-b]pyridine-2-carboxylic a...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide on the physicochemical properties, structural mechanics, and application protocols for Furo[3,2-b]pyridine-2-carboxylic acid hydrochloride.

Executive Summary

Furo[3,2-b]pyridine-2-carboxylic acid hydrochloride (CAS 1177362-48-9) is a highly specialized heterocyclic building block extensively utilized in medicinal chemistry and drug development[1]. As a bioisostere for indole-2-carboxylic acid and benzofuran-2-carboxylic acid, the furo[3,2-b]pyridine core introduces a basic nitrogen that dramatically alters the physicochemical properties of the resulting pharmacophore. This structural modification frequently improves aqueous solubility and modulates target binding affinity in lead compounds. This whitepaper provides a rigorous analysis of its physical properties, structural mechanics, and validated experimental handling protocols.

Physicochemical Profiling & Data Presentation

Understanding the baseline physical properties of CAS 1177362-48-9 is critical for optimizing reaction conditions, purification workflows, and storage. The hydrochloride salt form is specifically engineered to overcome the poor aqueous solubility typically associated with rigid, planar heteroaromatics.

Table 1: Key Physicochemical Properties
PropertyValue / Description
Chemical Name Furo[3,2-b]pyridine-2-carboxylic acid hydrochloride
CAS Registry Number 1177362-48-9[1]
Free Base CAS Number 112372-14-2[1]
Molecular Formula (Salt) C8H6ClNO3
Molecular Weight (Salt) 199.59 g/mol
Molecular Weight (Free Base) 163.13 g/mol [2]
Melting Point >300 °C[2]
Appearance Solid powder[2]
Storage Conditions 2-8 °C, sealed in a dry environment[1]
GHS Hazard Statements H315, H319, H335 (Skin/Eye/Respiratory Irritant)[1]

Causality of Physical Properties: The exceptionally high melting point (>300 °C) is a direct consequence of the strong intermolecular forces present in the crystal lattice[2]. The combination of the ionic hydrochloride bond, robust hydrogen bonding from the carboxylic acid moiety, and extensive π−π stacking of the planar bicyclic system results in a highly stable solid state. Storage at 2-8 °C under desiccated conditions is mandated because hydrochloride salts of basic heterocycles are often hygroscopic; ambient moisture can lead to caking and hydrolysis-induced degradation over extended periods[1].

Structural & Mechanistic Insights

The furo[3,2-b]pyridine system consists of a furan ring fused to a pyridine ring. The placement of the nitrogen atom at the 4-position (relative to the furan oxygen) exerts a strong electron-withdrawing effect via induction and resonance.

  • Acidity/Basicity (pKa): The pyridine nitrogen is protonated in the HCl salt form, ensuring high polarity and stability. When utilized in organic synthesis, a tertiary amine base (e.g., DIPEA or TEA) must be added in stoichiometric excess to liberate the free base and allow the carboxylate to participate in activation steps.

  • Reactivity: The carboxylic acid at the 2-position is highly activated toward coupling reagents but is also susceptible to decarboxylation if subjected to extreme thermal stress in strongly basic or acidic aqueous media. The HCl salt mitigates this risk during storage.

Stability A CAS 1177362-48-9 (HCl Salt) B Hygroscopicity Risk A->B Exposed to ambient moisture D Aqueous Solubility Enhancement A->D Protonated Pyridine core E Free Base (CAS 112372-14-2) A->E Neutralization (pH > 5.5) C Storage: 2-8°C Desiccated B->C Mitigation strategy

Figure 1: Physicochemical stability logic and handling pathways for the HCl salt.

Experimental Workflows & Self-Validating Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Every critical step includes a mechanistic rationale and a quality control checkpoint.

Protocol 1: Standardized Amide Coupling (HATU-Mediated)

Because CAS 1177362-48-9 is an HCl salt, standard amide coupling requires careful stoichiometric adjustment of the base to neutralize the hydrochloride equivalent before activation.

Step-by-Step Methodology:

  • Preparation: Suspend Furo[3,2-b]pyridine-2-carboxylic acid hydrochloride (1.0 eq, 199.6 mg, 1.0 mmol) in anhydrous N,N-Dimethylformamide (DMF) (5.0 mL) under an inert nitrogen atmosphere.

    • Causality: DMF is required to dissolve the highly polar intermediates. The inert atmosphere prevents moisture from hydrolyzing the highly reactive active ester intermediate.

  • Neutralization & Activation: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq, 3.0 mmol). Stir for 5 minutes at 0 °C. Add HATU (1.2 eq, 1.2 mmol) portion-wise.

    • Causality: 1.0 eq of DIPEA neutralizes the HCl salt, liberating the free pyridine base. The remaining 2.0 eq act as the catalytic base for the HATU activation. Cooling to 0 °C prevents thermal degradation of the active ester.

  • Self-Validation Checkpoint 1 (LC-MS): Quench a 5 µL aliquot in 100 µL of methanol. Analyze via LC-MS to confirm the disappearance of the starting mass (m/z 164 for free base [M+H]+) and the formation of the active ester intermediate.

  • Coupling: Add the target primary or secondary amine (1.1 eq, 1.1 mmol) dropwise. Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Workup & Purification: Dilute the mixture with Ethyl Acetate (30 mL) and wash sequentially with saturated aqueous NaHCO3 (2 x 15 mL), water (15 mL), and brine (15 mL).

    • Causality: The basic wash removes unreacted carboxylic acid and the acidic byproducts of HATU (HOAt). The water wash removes residual DMF.

  • Self-Validation Checkpoint 2 (NMR): Dry the organic layer over anhydrous Na2SO4, concentrate in vacuo, and analyze the crude solid via 1H NMR. The disappearance of the broad carboxylic acid proton (>12 ppm) and the appearance of the amide proton (typically 7-9 ppm) confirm successful coupling.

AmideCoupling A Furo[3,2-b]pyridine-2-carboxylic acid HCl (1.0 eq) B DIPEA (3.0 eq) HATU (1.2 eq) DMF, 0°C A->B Neutralization & Activation C HOAt Active Ester Intermediate B->C D Amine (1.1 eq) RT, 2-4 hrs C->D Nucleophilic Attack F LC-MS Validation (Self-Validating Step) C->F Aliquoting E Target Amide Product D->E Coupling

Figure 2: Workflow for HATU-mediated amide coupling using the HCl salt.

Protocol 2: Analytical Validation & Purity Assessment

To verify the integrity of stored batches of CAS 1177362-48-9[1], rigorous analytical validation is required prior to use in sensitive biological assays.

  • Sample Preparation: Dissolve 1 mg of the compound in 0.5 mL of DMSO-d6.

    • Causality: DMSO-d6 is chosen over CDCl3 due to the high polarity and >300 °C melting point of the HCl salt[2], which renders it completely insoluble in non-polar halogenated solvents.

  • 1H NMR Acquisition: Acquire a standard 1H NMR spectrum.

    • Expected Resonances: Look for the characteristic furan C3-H singlet and the coupled pyridine protons (C5-H, C6-H, C7-H). The presence of a broad exchangeable peak downfield corresponds to the carboxylic acid and the protonated pyridinium nitrogen.

References

  • ChemBuyersGuide - Fluorochem UK (Page 313) @ ChemBuyersGuide.com, Inc. (Molecular Weight & Formula Data). URL:[Link]

Sources

Exploratory

Comprehensive NMR Characterization of Furo[3,2-b]pyridine-2-carboxylic acid hydrochloride: A Technical Guide for Structural Elucidation

Executive Summary Furo[3,2-b]pyridine-2-carboxylic acid hydrochloride (CAS 112372-14-2) is a highly versatile bicyclic heteroaromatic building block. It is prominently utilized in the synthesis of advanced pharmaceutical...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Furo[3,2-b]pyridine-2-carboxylic acid hydrochloride (CAS 112372-14-2) is a highly versatile bicyclic heteroaromatic building block. It is prominently utilized in the synthesis of advanced pharmaceutical agents, including targeted inhibitors of the PAR-2 signaling pathway ()[1]. Accurate structural elucidation of this scaffold is paramount for downstream synthetic derivatization and quality control.

This whitepaper provides an expert-level guide to the 1 H and 13 C Nuclear Magnetic Resonance (NMR) characterization of this compound. As a Senior Application Scientist, I have structured this guide to move beyond mere data tabulation; it explicitly details the mechanistic causality behind the observed chemical shifts—specifically focusing on the profound electronic perturbations induced by the C2-carboxylic acid moiety and the N4-hydrochloride salt formation.

Structural Architecture & Chemical Context

To accurately assign NMR spectra, one must first deconstruct the electronic environment of the molecule. The furo[3,2-b]pyridine core consists of an electron-rich furan ring fused to an electron-deficient pyridine ring. According to standard IUPAC nomenclature for this fused system, the furan oxygen is designated as position 1, and the pyridine nitrogen resides at position 4 ()[2].

The molecule features two major functional modifications that dictate its NMR profile ()[3]:

  • N4 Protonation (Hydrochloride Salt): The conversion of the neutral pyridine nitrogen to a pyridinium cation drastically increases the electron-withdrawing capacity of the ring. This exerts strong inductive and resonance-based deshielding effects on the pyridine protons (H5, H6, H7).

  • C2 Carboxylic Acid Substitution: The carbonyl group exerts a strong anisotropic deshielding effect on the adjacent furan proton (H3) and dictates the chemical reactivity of the furan face ()[4].

Electronic_Effects N N4 Protonation (HCl Salt) N1 Downfield Shift H5 & H7 (Inductive & Resonance) N->N1 N2 Downfield Shift H6 (Beta Effect) N->N2 C C2 Carboxylic Acid Substitution C1 Deshielding of H3 (Anisotropic Effect) C->C1 C2 Carbonyl C=O Resonance (~160 ppm) C->C2

Causal electronic effects of N4 protonation and C2 substitution on chemical shifts.

Experimental Methodologies: A Self-Validating Protocol

To ensure absolute trustworthiness and reproducibility, the following protocol establishes a self-validating system where 1D NMR data is intrinsically corroborated by 2D correlation experiments.

Step-by-Step Acquisition Workflow
  • Sample Preparation: Weigh 15–20 mg of the analyte. Dissolve completely in 0.6 mL of deuterated dimethyl sulfoxide (DMSO- d6​ ).

    • Causality: Furo[3,2-b]pyridine-2-carboxylic acid hydrochloride exhibits high lattice energy and polarity. DMSO- d6​ is selected because it disrupts intermolecular hydrogen bonding, ensuring complete dissolution and preventing line broadening associated with sample aggregation. Tetramethylsilane (TMS) is added at 0.03% v/v as an internal reference (0.00 ppm).

  • Instrument Calibration: Tune and match the probe on a 400 MHz or 600 MHz NMR spectrometer to the exact resonance frequencies of 1 H and 13 C. Shim the magnetic field using the deuterium lock signal of DMSO- d6​ to achieve a line width < 1.0 Hz.

  • 1 H NMR Acquisition: Acquire using a standard 30° pulse sequence (zg30). Set the relaxation delay (D1) to 2.0 seconds.

    • Causality: A D1 of 2.0s ensures that we exceed 5×T1 (longitudinal relaxation time) of the fastest relaxing protons, guaranteeing quantitative integration reliability. Acquire 64 scans.

  • 13 C NMR Acquisition: Acquire using a proton-decoupled sequence (zgpg30). Set D1 to 2.0 seconds.

    • Causality: Due to the low natural abundance of 13 C (1.1%) and the lack of Nuclear Overhauser Effect (NOE) enhancement on quaternary carbons (C2, C3a, C7a, C=O), a minimum of 1024 transients is required to achieve a signal-to-noise ratio (S/N) > 10:1.

  • Data Processing: Apply an exponential window function (line broadening = 0.3 Hz for 1 H, 1.0 Hz for 13 C) prior to Fourier Transformation to optimize the S/N ratio without sacrificing resolution.

NMR_Workflow A Sample Prep (DMSO-d6 + TMS) B 1D Acquisition (1H & 13C) A->B Transfer C 2D Acquisition (COSY, HSQC, HMBC) B->C Sequential D Processing (FT, Phase, Baseline) C->D FID Export E Assignment (Validation) D->E Analysis

Workflow for NMR sample preparation, acquisition, and validation.

1 H NMR Chemical Shift Assignments & Mechanistic Causality

The 1 H NMR spectrum of the protonated salt in DMSO- d6​ presents four distinct aromatic signals alongside broad exchangeable protons.

PositionChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)Integration
H5 ~8.95Doublet (d)5.51H
H7 ~8.55Doublet (d)8.21H
H3 ~7.85Singlet (s)-1H
H6 ~7.75Doublet of doublets (dd)5.5, 8.21H
NH + / COOH > 10.0Broad singlet (br s)-2H
Causal Analysis of 1 H Shifts:
  • H5 ( δ 8.95): The extreme downfield shift is driven by its α -position relative to the protonated N4. The localized positive charge on the nitrogen strongly withdraws electron density via the inductive effect, severely deshielding this proton.

  • H7 ( δ 8.55): Located γ to the N4, H7 experiences significant deshielding due to mesomeric (resonance) effects. The pyridinium ring resonance structures place a partial positive charge directly at the C7 position, depleting its electron cloud.

  • H3 ( δ 7.85): Isolated on the furan ring, H3 appears as a singlet. It is deshielded primarily by the magnetic anisotropy of the adjacent C2 carbonyl π -system, which forces the proton into the deshielding zone of the induced magnetic field.

  • H6 ( δ 7.75): Positioned β to the N4, H6 is less affected by resonance electron withdrawal than H5 and H7. However, it still shifts downfield relative to the neutral species due to the overall inductive pull of the pyridinium cation. It couples with both H5 ( J≈5.5 Hz) and H7 ( J≈8.2 Hz).

13 C NMR Chemical Shift Assignments & Mechanistic Causality

The 13 C NMR spectrum reveals 8 distinct carbon environments, heavily influenced by heteroatom proximity and hybridization.

PositionChemical Shift ( δ , ppm)Carbon TypeCausal Assignment Notes
C=O ~159.5QuaternaryCharacteristic resonance for a conjugated carboxylic acid carbonyl.
C2 ~149.5QuaternaryStrongly deshielded by the adjacent furan oxygen and the attached electron-withdrawing COOH group.
C7a ~148.0QuaternaryBridgehead carbon, deshielded by the adjacent furan oxygen.
C5 ~146.5Methine (CH) α to the protonated nitrogen. The high electronegativity of N + maintains this carbon at a high frequency.
C3a ~142.0QuaternaryBridgehead carbon connecting the furan and pyridine rings.
C7 ~131.5Methine (CH) γ to N + ; deshielded by resonance-induced electron depletion.
C6 ~122.8Methine (CH) β to N + ; relatively electron-rich compared to C5 and C7.
C3 ~111.2Methine (CH)Typical for the β -carbon of a furan ring, representing the most electron-rich carbon in the conjugated system.

2D NMR Workflows for Unambiguous Validation

To ensure the trustworthiness of the 1D assignments, the protocol mandates cross-validation via 2D NMR techniques. This closes the analytical loop, creating a self-validating dataset:

  • COSY (Correlation Spectroscopy): Validates the contiguous spin system of the pyridine ring. A strong cross-peak between H5 ( δ 8.95) and H6 ( δ 7.75), and a subsequent cross-peak between H6 ( δ 7.75) and H7 ( δ 8.55) unequivocally confirms the connectivity of the pyridine protons. H3 ( δ 7.85) remains isolated, showing no COSY correlations, confirming its position on the substituted furan ring.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to their directly attached carbons via 1JCH​ coupling. This instantly differentiates the methine carbons (C3, C5, C6, C7) from the quaternary carbons (C2, C3a, C7a, C=O), as the latter will show no HSQC signals.

  • HMBC (Heteronuclear Multiple Bond Correlation): Critical for locking in the quaternary carbons via 2JCH​ and 3JCH​ couplings.

    • H3 ( δ 7.85) will show strong 3-bond correlations to C3a ( δ 142.0) and C7a ( δ 148.0), and a 2-bond correlation to C2 ( δ 149.5).

    • H7 ( δ 8.55) will show a crucial 3-bond correlation to C3a ( δ 142.0), effectively bridging the assignment between the pyridine and furan rings and validating the fused bicyclic architecture.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 13803071, Furo[3,2-b]pyridine-2-carboxylic acid." PubChem. URL:[Link]

  • World Intellectual Property Organization (WIPO). "WO2016154075A1 - Bicyclic heteroaryl compounds useful as inhibitors of the par-2 signaling pathway." Google Patents.
  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 12210217, Furo(3,2-b)pyridine." PubChem. URL:[Link]

Sources

Foundational

Structural and Crystallographic Profiling of Furo[3,2-b]pyridine-2-carboxylic Acid Hydrochloride: From Small Molecule Characterization to Structure-Based Drug Design

Executive Summary The furo[3,2-b]pyridine scaffold has emerged as a highly privileged pharmacophore in modern medicinal chemistry, demonstrating exceptional utility in the development of highly selective kinase inhibitor...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The furo[3,2-b]pyridine scaffold has emerged as a highly privileged pharmacophore in modern medicinal chemistry, demonstrating exceptional utility in the development of highly selective kinase inhibitors and antiviral agents[1]. As a Senior Application Scientist, I present this in-depth technical guide to bridge the gap between fundamental solid-state characterization and advanced Structure-Based Drug Design (SBDD). By focusing on Furo[3,2-b]pyridine-2-carboxylic acid hydrochloride —a critical synthetic building block—this whitepaper details the causality behind salt selection, the self-validating methodologies of X-ray diffraction, and the translation of these structural insights into macromolecular drug targets.

The Furo[3,2-b]pyridine Scaffold: A Privileged Pharmacophore

Furo[3,2-b]pyridine derivatives are heavily utilized in the design of potent inhibitors for Cdc2-like kinases (CLK1/2/4), Homeodomain-interacting protein kinases (HIPKs)[2], and as non-active-site inhibitors for the Zika virus NS2B-NS3 protease[3].

The carboxylic acid derivative, specifically, serves as a versatile synthetic handle. However, in its free base form, the molecule possesses an amphoteric nature (a basic pyridine nitrogen and an acidic carboxyl group), which can lead to zwitterionic species, unpredictable solubility, and complex polymorphic landscapes.

The Causality of Salt Selection: To circumvent these formulation challenges, the molecule is isolated as a hydrochloride salt . The addition of HCl forces the complete protonation of the pyridine nitrogen. This deliberate chemical intervention achieves three critical outcomes:

  • Ionization Locking: It prevents zwitterion formation, ensuring a uniform solid-state phase.

  • Solubility Enhancement: The ionic nature of the salt significantly improves aqueous solubility, a prerequisite for downstream biological assays.

  • Crystallographic Predictability: The protonated nitrogen ( N+−H ) acts as a robust, predictable hydrogen-bond donor to the chloride counterion ( Cl− ), driving the formation of highly ordered, defect-free crystal lattices[4].

Solid-State Characterization: Single-Crystal X-Ray Diffraction (SCXRD)

To utilize this building block effectively, its absolute 3D conformation and supramolecular packing must be understood. SCXRD provides atomic-level resolution of the molecule.

SCXRD Experimental Protocol

This protocol is designed as a self-validating system; the quality of the output at each step dictates the success of the next.

  • Step 1: Anti-Solvent Vapor Diffusion (Crystal Growth)

    • Procedure: Dissolve 10 mg of Furo[3,2-b]pyridine-2-carboxylic acid hydrochloride in a minimum volume of methanol. Place the open vial inside a sealed chamber containing a volatile anti-solvent (e.g., diethyl ether).

    • Causality: Methanol solubilizes the polar salt. As the ether vapor slowly diffuses into the methanol, the dielectric constant of the solvent mixture drops, gradually lowering solubility. This slow kinetic process favors the nucleation of a few high-quality single crystals rather than amorphous precipitation.

  • Step 2: Cryo-Mounting

    • Procedure: Select a single crystal exhibiting uniform extinction under polarized light (confirming a lack of twinning). Submerge it in Paratone-N oil and mount it on a MiTeGen polyimide loop.

    • Causality: The oil acts as a barrier against atmospheric moisture and prevents the evaporation of any co-crystallized solvent. Upon flash-cooling, the oil forms a rigid glass, holding the crystal firmly without inducing mechanical strain.

  • Step 3: Data Collection at 100 K

    • Procedure: Transfer the mounted crystal to a goniometer under a continuous 100 K nitrogen stream. Irradiate with a microfocus Cu Kα X-ray source ( λ=1.5418 Å).

    • Causality: Cryocooling minimizes the Debye-Waller factor (atomic thermal vibrations). Reducing thermal motion sharpens the electron density map, allowing for the precise localization of light atoms (Hydrogen), which is strictly required to prove the protonation state of the pyridine ring.

  • Step 4: Structure Solution and Refinement

    • Procedure: Solve the phase problem using intrinsic phasing algorithms (e.g., SHELXT) and refine the structure using full-matrix least-squares on F2 (SHELXL).

    • Validation: An R1​ factor of < 0.05 validates a highly accurate structural model.

SCXRD_Workflow Start Furo[3,2-b]pyridine-2-carboxylic acid hydrochloride Cryst 1. Crystal Growth (Vapor Diffusion / Slow Evap) Start->Cryst Mount 2. Crystal Mounting (Cryoloop + Paratone Oil) Cryst->Mount Diffract 3. X-Ray Diffraction (100K, Cu/Mo Kα Source) Mount->Diffract Solve 4. Structure Solution (Direct Methods / SHELXT) Diffract->Solve Refine 5. Anisotropic Refinement (SHELXL, R-factor minimization) Solve->Refine Val 6. Phase Validation (Bulk PXRD vs Simulated) Refine->Val

Caption: Workflow for Single-Crystal X-Ray Diffraction and bulk phase validation.

Translation to Structure-Based Drug Design (SBDD)

The structural data obtained from the small molecule building block informs how larger derivatives will behave in biological systems. When furo[3,2-b]pyridine derivatives are co-crystallized with target kinases (e.g., CLK1), macromolecular X-ray diffraction reveals the mechanism of their extreme selectivity.

In the crystal structure of CLK1 complexed with a furo[3,2-b]pyridine derivative (e.g., PDB ID: 6I5I)[5], the scaffold bypasses the highly conserved ATP-binding hinge region. Instead, it engages the less conserved back pocket of the kinase[1]. This specific binding mode, confirmed by X-ray diffraction at a resolution of 1.60 Å[5], is the direct cause of the compound's high kinome-wide selectivity, effectively modulating alternative mRNA splicing pathways without off-target toxicity.

Macromolecular Co-Crystallization Protocol
  • Step 1: Complex Formation: Incubate purified recombinant CLK1 kinase domain (10 mg/mL) with the furo[3,2-b]pyridine ligand at a 1:3 molar ratio on ice for 2 hours. Causality: Excess ligand drives the thermodynamic equilibrium toward full occupancy of the binding site.

  • Step 2: Hanging Drop Vapor Diffusion: Mix 1 µL of the protein-ligand complex with 1 µL of reservoir solution (e.g., 20% PEG 3350) and seal over the reservoir.

  • Step 3: Synchrotron Diffraction: Collect diffraction data at a synchrotron beamline to achieve high resolution (1.60 Å)[5], solving the structure via Molecular Replacement (MR).

SBDD_Pathway Ligand Furo[3,2-b]pyridine Derivatives Complex Co-Crystal Structure (e.g., PDB: 6I5I) Ligand->Complex Co-crystallization Target Target Kinase (e.g., CLK1, HIPK2) Target->Complex Mech Back Pocket / Hinge Binding Interaction Complex->Mech Structural Insight Effect Modulation of Alternative mRNA Splicing Mech->Effect Downstream Pathway

Caption: Structure-Based Drug Design pathway utilizing the furo[3,2-b]pyridine scaffold.

Phase Validation via Powder X-Ray Diffraction (PXRD)

While SCXRD provides the absolute structure, it suffers from sampling bias (only one crystal is measured). To ensure scientific integrity, a self-validating loop must be closed using Powder X-Ray Diffraction (PXRD).

  • Protocol: Grind the bulk synthesized batch of Furo[3,2-b]pyridine-2-carboxylic acid hydrochloride to a uniform particle size (<10 µm). Causality: Fine grinding randomizes crystallite orientation, eliminating "preferred orientation" artifacts that skew peak intensities.

  • Validation: Collect the experimental PXRD diffractogram and overlay it with the simulated PXRD pattern generated mathematically from the SCXRD .cif file. A 1:1 match in peak positions ( ) definitively proves that the bulk powder is phase-pure and identical to the single crystal analyzed.

Quantitative Data Summary

The following table summarizes the distinct crystallographic parameters when analyzing the furo[3,2-b]pyridine scaffold as an isolated small molecule versus a macromolecular protein-ligand complex.

ParameterSmall Molecule SCXRD (HCl Salt)Macromolecular XRD (CLK1 Complex)
Target Material Furo[3,2-b]pyridine-2-carboxylic acid HClCLK1 + Furo[3,2-b]pyridine derivative
Typical Space Group P2₁/c or P-1P 2₁ 2₁ 2₁ or C 2 2 2₁
Resolution Limit 0.70 – 0.85 Å (Atomic Resolution)1.60 Å[5]
Temperature 100 K (Cryocooled)100 K (Cryocooled)
X-Ray Source Microfocus Cu Kα ( λ=1.5418 Å)Synchrotron Beamline (e.g., λ=0.979 Å)
R-factor ( R1​ / Rwork​ ) < 0.05 (Highly precise)0.164[5]
Primary Output Absolute stereochemistry, H-bond networkLigand binding pose, protein conformation

References

  • 6I5I: Crystal structure of CLK1 in complexed with furo[3,2-b]pyridine compound 12h. RCSB PDB. URL:[Link]

  • Furo[3,2‐b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway. ResearchGate. URL:[Link]

  • A Non-Active-Site Inhibitor with Selectivity for Zika Virus NS2B-NS3 Protease. ACS Publications. URL:[Link]

  • Highly selective inhibitors of protein kinases CLK and HIPK with the furo[3,2-b]pyridine core. NIH / PubMed. URL: [Link]

  • Exploring Polymorphism: Hydrochloride Salts of Pitolisant and Analogues. ACS Publications. URL:[Link]

Sources

Exploratory

Thermodynamic Stability and Physicochemical Profiling of Furo[3,2-b]pyridine-2-carboxylic Acid Hydrochloride: A Technical Guide

Executive Summary In modern drug discovery and materials science, the structural integrity of heterocyclic building blocks dictates the success of downstream synthetic workflows. Furo[3,2-b]pyridine-2-carboxylic acid hyd...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery and materials science, the structural integrity of heterocyclic building blocks dictates the success of downstream synthetic workflows. Furo[3,2-b]pyridine-2-carboxylic acid hydrochloride is a highly versatile, fused bicyclic scaffold utilized extensively in the development of antiviral agents and receptor antagonists.

As a Senior Application Scientist, I have structured this guide to move beyond basic specifications. We will examine the thermodynamic causality behind its extreme melting point (>300 °C), detail self-validating analytical protocols for thermal profiling, and explore its mechanistic application in stabilizing complex biological targets such as the Zika Virus NS2B-NS3 protease.

Chemical Identity and Structural Mechanics

Furo[3,2-b]pyridine-2-carboxylic acid features a planar, electron-rich furan ring fused to an electron-deficient pyridine ring. This push-pull conjugation creates a unique electronic landscape ideal for hydrogen bonding and π-π stacking in biological binding pockets.

The Causality of Salt Formation: While the free base (CAS: 112372-14-2) is synthetically useful, it often suffers from variable aqueous solubility and zwitterionic polymorphism depending on the environmental pH. By converting it to the hydrochloride salt , the pyridine nitrogen is protonated. This induces a rigid, highly ordered crystalline lattice driven by strong ionic interactions and intermolecular hydrogen bonding between the carboxylic acid and chloride ions. This lattice energy is the direct cause of the compound's exceptional thermodynamic stability and elevated melting point [1].

Table 1: Physicochemical and Thermodynamic Properties
PropertyFree Base (C₈H₅NO₃)Hydrochloride Salt (C₈H₆ClNO₃)Analytical Method / Source
Molecular Weight 163.13 g/mol 199.59 g/mol Mass Spectrometry (ESI+)
Melting Point ~245 °C (Dec.)>300 °C DSC / Capillary Method [2]
Boiling Point 332.6 °CN/A (Decomposes before boiling)TGA / Predictive Modeling
Solubility Low in H₂O; Soluble in DMSOHigh in H₂O; Soluble in MeOHHPLC-UV Thermodynamic Assay
Appearance Cream/Tan PowderOff-white to White CrystallineVisual Inspection

Thermodynamic Stability and Phase Transitions

The thermal behavior of Furo[3,2-b]pyridine-2-carboxylic acid hydrochloride is defined by its resistance to thermal degradation up to extreme temperatures. Because the melting point exceeds 300 °C, traditional visual capillary methods are insufficient; the compound often undergoes simultaneous melting and decarboxylation (loss of CO₂) or volatilization of HCl gas.

To accurately uncouple the phase transition (melting) from degradation, a dual-analytical approach using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) is mandatory.

Experimental Workflow: Thermal Profiling

ThermoWorkflow A Furo[3,2-b]pyridine-2-carboxylic acid HCl B Sample Desiccation & Equilibration A->B Preparation C DSC Analysis (Endothermic Phase Transition) B->C 2-5 mg Al Pan D TGA Analysis (Mass Loss & Decarboxylation) B->D 5-10 mg Pt Pan E Melting Point >300 °C Confirmed C->E 10 °C/min Ramp F Degradation Kinetics Quantified D->F 10 °C/min Ramp G Thermodynamic Stability Profile Validated E->G F->G

Diagram 1: Self-validating workflow for thermodynamic stability and phase transition profiling.

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every parameter is chosen to isolate variables and prevent artifactual data.

Protocol 1: Determination of Melting Point via DSC/TGA

Objective: To accurately determine the >300 °C melting point while accounting for concurrent thermal decomposition.

Step-by-Step Methodology:

  • Instrument Calibration: Calibrate the DSC using an Indium standard (Tm = 156.6 °C) and a Zinc standard (Tm = 419.5 °C) to ensure accuracy in the high-temperature regime.

  • Sample Preparation: Weigh exactly 2.0–5.0 mg of the HCl salt into an aluminum DSC pan.

  • Causality of Pan Selection: Use a hermetically sealed pan with a laser-drilled pinhole. Why? At >300 °C, trace moisture or HCl gas will expand. A completely sealed pan will rupture, causing a massive artifactual endotherm. The pinhole allows pressure equilibration while maintaining the thermal environment.

  • Thermal Ramping: Heat the sample from 25 °C to 350 °C at a strict rate of 10 °C/min under a dry Nitrogen purge (50 mL/min).

  • Simultaneous TGA Validation: Run a parallel 5.0 mg sample in a Platinum TGA pan under identical ramping conditions.

  • Data Synthesis (Self-Validation): Overlay the DSC and TGA thermograms. The true melting point is the onset of the DSC endotherm. If the TGA shows a sudden mass drop precisely at the DSC peak, the compound is undergoing melt-decomposition (decarboxylation).

Protocol 2: Thermodynamic Stability Profiling (HPLC-UV)

Objective: To verify the chemical stability of the scaffold in solution over time.

Step-by-Step Methodology:

  • Standard Preparation: Dissolve the compound in an inert diluent (e.g., 50:50 Water:Acetonitrile with 0.1% TFA) to a concentration of 0.1 mg/mL.

  • Stress Testing: Subject aliquots to thermal stress (60 °C for 7 days) and oxidative stress (3% H₂O₂ for 24 hours).

  • Chromatographic Separation: Inject 10 µL onto a C18 Reverse-Phase column. Run a gradient from 5% to 95% Acetonitrile over 15 minutes.

  • Mass Balance Validation: Monitor at 254 nm (utilizing the strong furo-pyridine chromophore). The protocol is self-validating via mass balance: the percentage decrease in the parent peak area must equal the sum of the emerging degradation peak areas. If total area drops, volatile degradants or insoluble polymers have formed.

Mechanistic Applications in Drug Discovery

The thermodynamic stability and rigid planarity of Furo[3,2-b]pyridine-2-carboxylic acid make it an ideal fragment for structure-based drug design.

Zika Virus NS2B-NS3 Protease Stabilization

Derivatives of this scaffold have been successfully employed as non-active-site inhibitors of the Zika Virus (ZVP) NS2B-NS3 protease. The dynamic NS2B region of the protease is highly unstable. When furo-pyridine derivatives bind to the allosteric site, they lock the protease into a stable conformation [3].

This stabilization is quantified using Differential Scanning Fluorimetry (DSF), where the binding of the furo-pyridine derivative significantly increases the melting temperature (ΔTm) of the viral protease complex.

DSFWorkflow S1 Furo-pyridine Inhibitor Derivative S3 Incubation (1h, RT, pH 7.5) S1->S3 S2 Zika Virus NS2B-NS3 Protease (ZVP) S2->S3 S4 Addition of SYPRO Orange Fluorescent Dye S3->S4 Complex Formation S5 Thermal Ramping (25 °C to 95 °C) S4->S5 RT-PCR System S6 Calculate Thermal Shift (ΔTm) via Unfolding Curve S5->S6 Fluorescence Monitoring

Diagram 2: Differential Scanning Fluorimetry (DSF) workflow for validating protease stabilization.

PAR-2 Signaling Pathway Inhibition

Beyond antivirals, the scaffold is utilized in synthesizing inhibitors for the Protease-Activated Receptor 2 (PAR-2) signaling pathway, which is implicated in neurogenic inflammation and nociception (pain). The robust nature of the furo[3,2-b]pyridine core resists oxidative metabolism by liver microsomes, directly improving the in vivo half-life (t₁/₂) of the resulting therapeutic agents [4].

References

  • PubChem Compound Summary for CID 13803071 Title: Furo[3,2-b]pyridine-2-carboxylic acid | C8H5NO3 Source: National Center for Biotechnology Information (NCBI) URL:[Link]

  • A Non-Active-Site Inhibitor with Selectivity for Zika Virus NS2B-NS3 Protease Title: A Non-Active-Site Inhibitor with Selectivity for Zika Virus NS2B-NS3 Protease Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Bicyclic heteroaryl compounds useful as inhibitors of the par-2 signaling pathway Title: Patent WO2016154075A1 Source: Google Patents / WIPO URL
Foundational

Technical Whitepaper: Safety Data Sheet (SDS) and Toxicological Profile of Furo[3,2-b]pyridine-2-carboxylic acid hydrochloride

Executive Summary Furo[3,2-b]pyridine-2-carboxylic acid hydrochloride (CAS: 1177362-48-9; Free acid CAS: 112372-14-2) is a highly specialized heterocyclic building block utilized extensively in medicinal chemistry, parti...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Furo[3,2-b]pyridine-2-carboxylic acid hydrochloride (CAS: 1177362-48-9; Free acid CAS: 112372-14-2) is a highly specialized heterocyclic building block utilized extensively in medicinal chemistry, particularly in the synthesis of allosteric inhibitors and novel pharmacophores[1]. Due to its dual functionality—a carboxylic acid capable of hydrogen bonding and a furopyridine core that intercalates or binds hydrophobic pockets—understanding its safety and toxicity profile is critical for drug development professionals. This whitepaper synthesizes the physicochemical properties, hazard classifications, and self-validating experimental protocols necessary for the safe handling and toxicological evaluation of this compound.

Chemical Identification & Physicochemical Properties

Furo[3,2-b]pyridine-2-carboxylic acid hydrochloride is an organic compound characterized by a fused furan and pyridine bicyclic ring system. The hydrochloride salt form enhances its aqueous solubility compared to the free acid, facilitating its use in biological assays and synthetic workflows[2].

Table 1: Physicochemical Identification

PropertyValue (Free Acid)Value (Hydrochloride Salt)
CAS Number 112372-14-21177362-48-9
Molecular Formula C8H5NO3C8H6ClNO3
Molecular Weight 163.13 g/mol 199.59 g/mol
SMILES O=C(C1=CC2=NC=CC=C2O1)OCl.O=C(C1=CC2=NC=CC=C2O1)O
Appearance Solid powderSolid powder
Storage 2-8°C, dry and sealed2-8°C, dry and sealed

Hazard Identification & GHS Classification

Based on aggregated data from the ECHA C&L Inventory and PubChem[3], the compound exhibits specific acute toxicities and local irritation hazards. The hydrochloride salt form exacerbates its local irritant properties due to the release of HCl upon dissociation in aqueous environments (such as sweat or mucosal fluids).

Table 2: GHS Classification and Hazard Statements

Hazard ClassHazard CategoryGHS CodeDescription
Acute Toxicity, Oral Category 4H302Harmful if swallowed.
Skin Corrosion/Irritation Category 2H315Causes skin irritation.
Serious Eye Damage/Irritation Category 2AH319Causes serious eye irritation.
Specific Target Organ Toxicity Category 3H335May cause respiratory irritation.

Mechanistic Causality of Toxicity: The H315 and H319 classifications are driven by the compound's acidic nature. The carboxylic acid moiety and the hydrochloride salt readily lower the local pH upon contact with physiological moisture[4]. This localized acidification disrupts the lipid bilayer of epidermal cells and denatures structural proteins in the cornea, leading to acute inflammation, erythema, and irritation.

Toxicological Profile & Handling Logic

In vitro and in vivo toxicological assessments of furopyridine derivatives indicate that while they are valuable scaffolds for targeting viral proteases (such as the Zika virus NS2B-NS3 protease)[1], they possess off-target binding potential. The planar aromatic structure can intercalate with nucleic acids or non-specifically bind to host serine proteases if not properly substituted.

To mitigate exposure risks, laboratories must follow strict logical workflows for handling and spill management.

SpillResponse Start Accidental Spill (Powder/Solution) Eval Assess Spill Size & Ventilation Start->Eval PPE Don PPE (Respirator, Gloves, Goggles) Eval->PPE Contain Containment (Sweep/Absorb) PPE->Contain Dispose Hazardous Waste Disposal Contain->Dispose

Step-by-step logical workflow for hazardous spill management and containment.

Safety Data Sheet (SDS) Core Protocols

To ensure a self-validating safety environment, laboratories must implement the following protocols when handling Furo[3,2-b]pyridine-2-carboxylic acid hydrochloride[2]:

  • Engineering Controls: Handle exclusively within a certified Class II biological safety cabinet or a chemical fume hood to mitigate H335 (respiratory irritation) risks.

  • Personal Protective Equipment (PPE):

    • Eye Protection: NIOSH-approved safety goggles or face shield.

    • Skin Protection: Nitrile gloves (minimum 0.11 mm thickness) to prevent dermal absorption.

    • Respiratory Protection: N95 or P100 particulate respirator if aerosolization is possible.

  • First Aid Measures:

    • Inhalation: Remove to fresh air. If breathing is difficult, administer oxygen. This directly counters the bronchoconstriction caused by the acidic irritation.

    • Skin Contact: Flush with copious amounts of water for at least 15 minutes. Remove contaminated clothing.

    • Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes.

Experimental Methodology: In Vitro Cytotoxicity Screening Protocol

To accurately profile the toxicity of Furo[3,2-b]pyridine-2-carboxylic acid hydrochloride during drug development, a robust, self-validating cell viability assay is required. The following protocol utilizes the Resazurin reduction assay, which relies on the metabolic activity of living cells to reduce resazurin to the highly fluorescent resorufin.

Self-Validation Logic: This protocol includes a positive control (Doxorubicin) to validate assay sensitivity and a vehicle control (DMSO) to establish baseline viability. If the positive control fails to induce >80% cell death, the assay is automatically invalidated, preventing false-negative toxicity reporting.

Step-by-Step Protocol:

  • Cell Seeding: Seed HEK-293 (Human Embryonic Kidney) cells at a density of 1×104 cells/well in a 96-well clear-bottom black plate using DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Preparation: Dissolve Furo[3,2-b]pyridine-2-carboxylic acid hydrochloride in 100% DMSO to create a 10 mM stock. Causality: DMSO is required to fully solubilize the hydrophobic furopyridine core before aqueous dilution, preventing drug precipitation.

  • Serial Dilution: Prepare a 10-point 3-fold serial dilution of the compound in culture media. Ensure the final DMSO concentration does not exceed 0.5% (v/v) to prevent vehicle-induced cytotoxicity.

  • Treatment: Aspirate the old media from the 96-well plate and add 100 μL of the compound-containing media to the respective wells. Include vehicle control (0.5% DMSO) and positive control (10 μM Doxorubicin) wells.

  • Incubation: Incubate the plate for 48 hours at 37°C, 5% CO2.

  • Viability Readout: Add 10 μL of Resazurin reagent (0.15 mg/mL in PBS) to each well. Incubate for 4 hours.

  • Data Acquisition: Measure fluorescence using a microplate reader (Excitation: 560 nm, Emission: 590 nm).

  • Analysis: Normalize fluorescence data against the vehicle control and calculate the IC50 using non-linear regression analysis.

ToxicityWorkflow A Compound Preparation (Furo[3,2-b]pyridine-2-carboxylic acid HCl) C Dose-Response Treatment (0.1 μM - 100 μM) A->C B In Vitro Cell Culture (HEK293 / HepG2) B->C D Cell Viability Assay (Resazurin Reduction) C->D E Data Analysis & IC50 Determination D->E

Workflow for in vitro cytotoxicity screening of Furo[3,2-b]pyridine-2-carboxylic acid HCl.

References

  • PubChem. "Furo[3,2-b]pyridine-2-carboxylic acid | C8H5NO3 | CID 13803071". National Center for Biotechnology Information. URL:[Link]

  • Li, Y., et al. "A Non-Active Site Inhibitor with Selectivity for Zika Virus NS2B-NS3 Protease". PubMed Central (PMC), National Institutes of Health. URL:[Link]

Sources

Exploratory

Pharmacophore Modeling and Therapeutic Applications of Furo[3,2-b]pyridine-2-carboxylic Acid Derivatives

An In-Depth Technical Whitepaper Prepared for Researchers, Scientists, and Drug Development Professionals Executive Summary The relentless pursuit of highly selective therapeutic agents has elevated the importance of pri...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Whitepaper Prepared for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The relentless pursuit of highly selective therapeutic agents has elevated the importance of privileged heterocyclic scaffolds in modern medicinal chemistry. Among these, the furo[3,2-b]pyridine core—and specifically its 2-carboxylic acid derivatives—has emerged as a highly versatile pharmacophore. Characterized by its rigid, planar geometry and unique electronic distribution, this scaffold provides an exceptional template for designing molecules that interact with complex biological targets, ranging from the back pockets of human kinases to the allosteric sites of viral proteases.

As a Senior Application Scientist, I have structured this technical guide to transcend basic structural descriptions. Herein, we dissect the causality behind the scaffold's selectivity, detail self-validating experimental and computational workflows, and synthesize the quantitative structure-activity relationship (QSAR) data that underpins its efficacy in oncology and virology.

Chemical Rationale & Pharmacophore Properties

The furo[3,2-b]pyridine nucleus is a fused bicyclic system. The incorporation of a carboxylic acid moiety at the 2-position (Furo[3,2-b]pyridine-2-carboxylic acid) introduces a critical hydrogen bond donor/acceptor pair.

Why this scaffold? In kinase inhibitor design, the primary challenge is kinome-wide selectivity. Most inhibitors target the highly conserved ATP-binding hinge region, leading to off-target toxicity. The furo[3,2-b]pyridine core, however, is uniquely dimensioned to anchor into the kinase back pocket [1.4]. Because the amino acid composition of the back pocket varies significantly between different kinase families, targeting this region intrinsically drives high selectivity. Furthermore, the electron-rich furan ring combined with the electron-deficient pyridine creates a dipole moment that enhances π-π stacking and cation-π interactions with aromatic residues in the target binding site[1.8].

Target Identification & Mechanistic Pathways

CDC-like Kinases (CLKs) and HIPKs in Oncology

Furo[3,2-b]pyridine derivatives, such as MU1210 and MU135, have been validated as potent, cell-active inhibitors of CDC-like kinases (CLK1/2/4) and Homeodomain-interacting protein kinases (HIPKs)[1.8][1.11]. CLKs regulate pre-mRNA splicing; their inhibition modulates alternative splicing in cancer cells, ultimately inducing apoptosis.

Pathway Ligand Furo[3,2-b]pyridine Derivative (e.g., MU1210) Kinase CDC-like Kinases (CLK1/2/4) Back-Pocket Binding Ligand->Kinase Inhibits Splicing Inhibition of SR Protein Phosphorylation Kinase->Splicing Blocks AltSplicing Modulation of Alternative Splicing Splicing->AltSplicing Leads to Apoptosis Cancer Cell Apoptosis AltSplicing->Apoptosis Induces

Fig 1. Mechanism of Furo[3,2-b]pyridine derivatives in CLK-mediated cancer cell apoptosis.

Allosteric Inhibition of Zika Virus NS2B-NS3 Protease

Beyond oncology, the furo[3,2-b]pyridine-2-carboxylic acid building block was utilized to synthesize MH1, a highly selective allosteric inhibitor of the Zika virus NS2B-NS3 protease[1.7]. Unlike active-site inhibitors that suffer from cross-reactivity with other flaviviruses, MH1 binds synergistically to an allosteric site that strictly requires the Zika-specific NS2B cofactor region, yielding an IC50 of 440 nM[1.10].

Computational Pharmacophore Modeling Workflow

To rationally design novel derivatives, a robust, self-validating computational workflow is required.

Workflow A Target Preparation (X-ray Crystal Structure) B Scaffold Selection (Furo[3,2-b]pyridine) A->B C 3D Conformer Generation (OPLS3e Force Field) B->C D Pharmacophore Elucidation (HBA, HBD, Aromatic) C->D E Virtual Screening & Scoring D->E F Hit Validation (ROC/AUC Decoy Analysis) E->F

Fig 2. Computational pharmacophore modeling workflow for Furo[3,2-b]pyridine derivatives.

Protocol 1: Structure-Based Pharmacophore Elucidation
  • Target Preparation: Import the high-resolution X-ray crystal structure of the target (e.g., HIPK2 complexed with MU135). Assign bond orders, add missing hydrogens, and optimize the hydrogen bond network at physiological pH (7.4) to ensure accurate protonation states of active site residues.

  • Ligand Library Preparation: Generate 3D conformers of the furo[3,2-b]pyridine-2-carboxylic acid derivatives. Minimize energy using the OPLS3e force field to resolve steric clashes.

  • Feature Extraction: Map the interactions within the back pocket. Define the core pharmacophore features:

    • Hydrophobic/Aromatic Ring: The fused furo-pyridine core.

    • Hydrogen Bond Acceptor (HBA): The pyridine nitrogen.

    • Hydrogen Bond Donor (HBD): The carboxylic acid moiety at the 2-position.

  • Virtual Screening: Screen the generated conformers against the established model. Score hits based on geometric fit and predicted binding free energy (ΔG).

  • Self-Validation Step (Decoy Screening): To validate the model's predictive power, perform a decoy screening using a dataset of known inactive compounds. Calculate the Receiver Operating Characteristic (ROC) curve. An Area Under the Curve (AUC) > 0.8 mathematically validates that the pharmacophore model can reliably distinguish active derivatives from inactive decoys.

Experimental Validation: Synthesis & Assays

The transition from in silico models to in vitro reality requires high-yielding, reproducible synthetic routes.

Protocol 2: Ultrasound-Assisted One-Pot Synthesis

Traditional heteroannulation processes can be complex and low-yielding. We employ an ultrasound-assisted Pd/C-Cu catalytic system to achieve direct access to 2-substituted furo[3,2-b]pyridines[1.3].

  • Reagent Assembly: In a reaction vessel, combine 3-chloro-2-hydroxypyridine (1 equiv) and a functionalized terminal alkyne (1.2 equiv) in ethanol.

  • Catalyst Addition: Add 10% Pd/C, CuI, PPh3, and triethylamine (Et3N). Causality: The Pd/C-Cu system is selected because it acts bifunctionally, facilitating both the initial C-C Sonogashira coupling and the subsequent intramolecular C-O bond formation in a single pot.

  • Ultrasound Irradiation: Subject the mixture to ultrasound irradiation. Causality: Acoustic cavitation generates localized microscopic hot spots and extreme pressures, drastically enhancing mass transfer and accelerating the cyclization rate compared to conventional thermal heating.

  • Self-Validation Step (Structural Confirmation): Post-purification via column chromatography, validate the structural integrity using 1 H/ 13 C NMR and LC-MS. The emergence of a characteristic highly shielded furan proton peak in the 1 H NMR spectrum self-validates successful heteroannulation.

Protocol 3: Target Engagement & Biochemical Assay
  • Thermal Shift Assay (DSF): Incubate the purified recombinant target protein (e.g., Zika NS2B-NS3) with the synthesized derivative.

  • Measurement: Monitor the change in melting temperature ( ΔTm​ ).

  • Self-Validation Step (Counter-Screening): Conduct a parallel counter-screen using mutant NS2B constructs. If the ΔTm​ shift disappears in the mutant, it definitively validates that the binding is specifically allosteric and dependent on the NS2B region, confirming the exact mechanism of action hypothesized during pharmacophore modeling[1.10].

Quantitative Structure-Activity Relationship (QSAR) Data

The translation of pharmacophore features into measurable biological activity is summarized below. The data highlights how substitutions on the furo[3,2-b]pyridine core dictate target specificity.

Table 1: QSAR Profiling of Key Furo[3,2-b]pyridine Derivatives

Compound / DerivativePrimary TargetIC 50​ / ActivityBinding Mode / Mechanism
MU1210 CLK1, CLK2, CLK4< 10 nMATP-competitive (Back-pocket anchoring)
MU135 HIPK2~ 20 nMATP-competitive (High kinome selectivity)
MU1787 HIPK FamilyHighly SelectiveATP-competitive
MH1 Zika NS2B-NS3 Protease440 nMAllosteric (NS2B-dependent stabilization)
Compound 3b SIRT1 (MCF-7 cells)Growth InhibitionApoptosis Induction via SIRT1 modulation

Data synthesized from literature on CLK/HIPK inhibitors[1.8][1.11], Zika protease allosteric modulators[1.10], and cytotoxic agents[1.3].

Conclusion

The furo[3,2-b]pyridine-2-carboxylic acid scaffold is a masterclass in structural efficiency. By leveraging its unique geometry to exploit underexplored binding sites—such as kinase back pockets and viral allosteric sites—medicinal chemists can bypass the selectivity bottlenecks that plague traditional drug discovery. The integration of rigorous computational pharmacophore modeling with advanced, ultrasound-assisted synthetic methodologies ensures a high-fidelity pipeline from in silico design to in vitro validation. Future perspectives should focus on optimizing the pharmacokinetic profiles of these derivatives for in vivo translation, particularly in tackling treatment-resistant oncology models and emerging flaviviral threats.

References

  • Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway. Angewandte Chemie International Edition / PubMed. URL:[Link]

  • Synthesis of 2-substituted Furo[3,2-b]pyridines Under Pd/C-Cu Catalysis Assisted by Ultrasound: Their Evaluation as Potential Cytotoxic Agents. Anti-Cancer Agents in Medicinal Chemistry / PubMed. URL:[Link]

  • A Non-Active-Site Inhibitor with Selectivity for Zika Virus NS2B-NS3 Protease. ACS Infectious Diseases. URL:[Link]

  • A NON-ACTIVE SITE INHIBITOR WITH SELECTIVITY FOR ZIKA VIRUS NS2B-NS3 PROTEASE. PMC / National Institutes of Health. URL:[Link]

  • Highly selective inhibitors of protein kinases CLK and HIPK with the furo[3,2-b]pyridine core. European Journal of Medicinal Chemistry. URL:[Link]

  • MU135 - Drug Targets, Indications, Patents. PatSnap Synapse. URL:[Link]

Foundational

Spectroscopic Characterization of Furo[3,2-b]pyridine-2-carboxylic acid hydrochloride: A Technical Guide

Executive Summary Furo[3,2-b]pyridine-2-carboxylic acid hydrochloride (CAS 1177362-48-9) is a highly versatile heterocyclic building block characterized by its fused furan and pyridine rings[1]. It serves as a critical b...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Furo[3,2-b]pyridine-2-carboxylic acid hydrochloride (CAS 1177362-48-9) is a highly versatile heterocyclic building block characterized by its fused furan and pyridine rings[1]. It serves as a critical bioisostere in the development of highly selective kinase inhibitors, such as ALK1/2 probes[2]. Accurate spectroscopic characterization of this compound is paramount for quality control and structural validation in drug discovery workflows[3]. This whitepaper provides an in-depth, causality-driven guide to the Fourier-Transform Infrared (FT-IR) and Ultraviolet-Visible (UV-Vis) spectroscopic analysis of this specific hydrochloride salt.

Molecular Architecture & Spectroscopic Causality

To interpret the spectra of Furo[3,2-b]pyridine-2-carboxylic acid hydrochloride, one must account for three structural pillars: the fused aromatic system, the carboxylic acid functional group, and the hydrochloride salt state.

FT-IR Causality: Hydrogen Bonding and Protonation

In FT-IR spectroscopy, the free carboxylic acid group typically exhibits a C=O stretch around 1760 cm⁻¹[4]. However, in Furo[3,2-b]pyridine-2-carboxylic acid, the carbonyl group is directly conjugated with the aromatic furopyridine system. This resonance delocalization weakens the C=O double bond character, lowering the stretching frequency to the 1690–1710 cm⁻¹ range[4][5][6].

Furthermore, carboxylic acids in the solid state exist predominantly as hydrogen-bonded dimers[5][6]. This intermolecular bonding severely broadens the O–H stretching absorption, creating a massive envelope spanning 2500 to 3300 cm⁻¹[6][7]. Because this compound is a hydrochloride salt, the pyridine nitrogen is protonated. The resulting N–H⁺ stretch introduces additional broad vibrational bands in the 2400–2700 cm⁻¹ region, which superimpose onto the carboxylic acid O–H envelope, creating a complex and highly characteristic "messy" absorption pattern[5].

UV-Vis Causality: Extended Conjugation

The UV-Vis profile is dictated by the electronic transitions of the conjugated π-system. The carboxylic acid group contributes a weak n→π∗ transition at lower wavelengths (200–215 nm) due to the non-bonding electrons on the oxygen atoms[4]. However, the defining feature of the spectrum is driven by the fused furo[3,2-b]pyridine scaffold. The extended conjugation across the bicyclic ring system lowers the energy gap between the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), resulting in intense π→π∗ transitions typically observed in the 250–300 nm range[4].

Self-Validating Experimental Protocols

To ensure data integrity, the following methodologies incorporate self-validating system suitability checks.

FT-IR Spectroscopy (ATR Method)

Causality for Method Selection: Attenuated Total Reflectance (ATR) is strictly preferred over the traditional KBr pellet method for hydrochloride salts[3]. Compressing a hydrochloride salt with potassium bromide under high pressure can induce solid-state halide exchange (forming the HBr salt and KCl), which artificially shifts the N–H⁺ and O–H stretching frequencies.

Step-by-Step Protocol:

  • System Suitability (Self-Validation): Clean the diamond/ZnSe ATR crystal with volatile spectroscopy-grade solvent (e.g., isopropanol). Run a background scan (4000–400 cm⁻¹, 4 cm⁻¹ resolution, 16–32 scans). Validation: The background must exhibit >95% transmittance with no residual peaks in the 1700 cm⁻¹ or 3000 cm⁻¹ regions.

  • Sample Application: Deposit 2–5 mg of solid Furo[3,2-b]pyridine-2-carboxylic acid hydrochloride directly onto the ATR crystal.

  • Compression: Apply consistent pressure using the ATR anvil to ensure intimate optical contact between the crystal and the solid lattice.

  • Acquisition: Acquire the spectrum using the same parameters as the background (4000–400 cm⁻¹, 4 cm⁻¹ resolution)[3].

  • Data Validation: Inspect the baseline. A sloping baseline indicates insufficient crystal contact or particle scattering; if observed, the sample must be re-applied and re-pressed.

UV-Vis Spectroscopy

Causality for Method Selection: The compound must be dissolved in a solvent that supports the solubility of a polar hydrochloride salt without inducing unpredictable dissociation of the carboxylic acid. An acidified aqueous methanol solution (e.g., 0.1% HCl in Methanol) is ideal to maintain the protonated state of the pyridine ring and suppress carboxylate formation, ensuring a single, reproducible solvated species.

Step-by-Step Protocol:

  • Sample Preparation: Accurately weigh 1.0 mg of the compound and dissolve it in 10 mL of 0.1% HCl in spectroscopy-grade Methanol to create a 100 µg/mL stock. Dilute to a working concentration of ~10 µg/mL.

  • System Suitability (Self-Validation): Fill two matched quartz cuvettes (1 cm path length) with the blank solvent. Run a baseline correction from 200 nm to 400 nm. Validation: The baseline must not deviate by more than ±0.005 Absorbance Units (AU).

  • Acquisition: Replace the solvent in the sample cuvette with the working solution. Scan from 200 nm to 400 nm.

  • Data Validation: Verify that the maximum absorbance ( Amax​ ) falls strictly between 0.1 and 1.0 AU. If Amax​>1.0 , the detector response becomes non-linear (deviating from the Beer-Lambert Law), and the sample must be quantitatively diluted and re-run.

Quantitative Spectral Data Summaries

The following tables summarize the expected spectroscopic data based on the structural mechanics of the molecule.

Table 1: FT-IR Spectral Assignments
Wavenumber (cm⁻¹)Functional Group / BondVibrational ModeMechanistic Causality
2500 – 3300 O–H (Carboxylic Acid)Stretching (broad)Extreme broadening due to strong intermolecular hydrogen-bonded dimerization[5][6].
2400 – 2700 N–H⁺ (Pyridine Salt)StretchingProtonation of the pyridine nitrogen by HCl; overlaps with the O-H stretch envelope.
1690 – 1710 C=O (Carboxylic Acid)Stretching (sharp)Frequency lowered from ~1760 cm⁻¹ due to resonance conjugation with the aromatic system[4][6].
1550 – 1600 C=C / C=N (Aromatic)StretchingAromatic ring skeletal vibrations of the fused furan and pyridine rings.
1210 – 1320 C–O (Carboxylic Acid)StretchingCharacteristic single bond stretch of the carboxyl group[5].
Table 2: UV-Vis Spectral Assignments
Wavelength (nm)Electronic TransitionMolar Absorptivity ( ϵ )Mechanistic Causality
200 – 215 n→π∗ Low (< 100 M⁻¹cm⁻¹)Excitation of non-bonding electrons on the carboxylic oxygen[4].
250 – 290 π→π∗ High (> 10,000 M⁻¹cm⁻¹)Extended conjugation across the fused furo[3,2-b]pyridine scaffold[4].

Analytical Workflow Diagram

The following diagram illustrates the parallel spectroscopic workflow required for the structural validation of the compound.

SpectroscopicWorkflow Compound Furo[3,2-b]pyridine-2-carboxylic acid hydrochloride IR_Branch FT-IR Spectroscopy Compound->IR_Branch UV_Branch UV-Vis Spectroscopy Compound->UV_Branch IR_Prep ATR Solid-State Prep (Avoids Halide Exchange) IR_Branch->IR_Prep UV_Prep Acidified Methanol Dissolution (Maintains Protonation) UV_Branch->UV_Prep IR_Acq Acquire 4000-400 cm⁻¹ (Resolution: 4 cm⁻¹) IR_Prep->IR_Acq UV_Acq Acquire 200-400 nm (Quartz Cuvette) UV_Prep->UV_Acq Data_Int Spectral Integration & Structural Validation IR_Acq->Data_Int UV_Acq->Data_Int

Workflow for the spectroscopic validation of Furo[3,2-b]pyridine-2-carboxylic acid hydrochloride.

References

  • [8] PubChem (National Institutes of Health). Furo[3,2-b]pyridine-2-carboxylic acid | C8H5NO3 | CID 13803071. Available at:[Link]

  • [4] Tel Aviv University (Moodle). IR and UV–Vis Spectroscopy of Carboxylic Acids. Available at:[Link]

  • [2] PMC (National Institutes of Health). Discovery of Two Highly Selective Structurally Orthogonal Chemical Probes for Activin Receptor-like Kinases 1 and 2. Available at: [Link]

  • [5] Organic Chemistry Boulder. IR Spectroscopy Tutorial: Carboxylic Acids. Available at: [Link]

  • [6] Chemistry LibreTexts. 20.9: Spectroscopy of Carboxylic Acids and Nitriles. Available at:[Link]

Sources

Exploratory

Preliminary Investigation of Furo[3,2-b]pyridine-2-carboxylic acid hydrochloride in Drug Discovery

Executive Summary: The Furo[3,2-b]pyridine Scaffold in Medicinal Chemistry In contemporary drug discovery, the identification of novel, synthetically tractable, and biologically privileged scaffolds is paramount. Furo[3,...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Furo[3,2-b]pyridine Scaffold in Medicinal Chemistry

In contemporary drug discovery, the identification of novel, synthetically tractable, and biologically privileged scaffolds is paramount. Furo[3,2-b]pyridine-2-carboxylic acid hydrochloride (CAS: 112372-14-2) has emerged as a highly versatile building block[1]. Characterized by its fused furan and pyridine rings, this bicyclic heterocycle serves as a rigid, planar bioisostere for benzofuran and indole moieties. However, unlike its purely carbocyclic or mono-heteroatomic counterparts, the furo[3,2-b]pyridine core offers unique electronic properties: the pyridine nitrogen acts as a precise hydrogen-bond acceptor, while the furan oxygen modulates the electron density of the aromatic system, enhancing both target affinity and physicochemical solubility[2].

As a Senior Application Scientist, I have observed that utilizing the hydrochloride salt of this carboxylic acid is a deliberate strategic choice. The salt form dramatically improves the compound's shelf stability and solubility in polar aprotic solvents (such as DMF or DMSO) during early-stage library synthesis, ensuring reproducible stoichiometric accuracy during high-throughput coupling reactions[3]. This technical guide explores the mechanistic rationale, quantitative profiling, and validated protocols for deploying this scaffold in two critical therapeutic arenas: antiviral allosteric inhibition and selective kinase modulation.

Structural Rationale & Target Engagement

Overcoming Active-Site Limitations in Antiviral Discovery

Historically, targeting the Zika virus (ZIKV) NS2B-NS3 protease (ZVP) has been hindered by the highly polar and shallow nature of its active site. Inhibitors designed for this orthosteric site often require highly basic or charged functional groups, leading to poor cellular permeability and high cytotoxicity[4].

Furo[3,2-b]pyridine derivatives bypass this limitation by targeting a more lipophilic allosteric site. The flat, aromatic surface of the furo[3,2-b]pyridine core engages in critical π−π stacking and hydrophobic interactions within the allosteric pocket. When an amide-linked molecule (such as the MH1 analog class) binds to this site, it synergistically stabilizes the ZVP complex in an inactive, closed conformation, effectively obliterating the protease's ability to cleave viral polyproteins[5].

Kinase Back-Pocket Engagement

In the realm of oncology and neurodegeneration, cdc2-like kinases (CLK1, 2, and 4) are prime targets due to their role in alternative mRNA splicing[6]. While many kinase inhibitors bind the highly conserved ATP-binding hinge region—leading to off-target toxicity—furo[3,2-b]pyridine derivatives (e.g., MU1210) exhibit a unique binding mode. The scaffold bypasses standard hinge-binding to engage the less conserved "back pocket" of the kinase[6]. This back-pocket interaction is driven by the specific spatial orientation of the 2-carboxylic acid substituents, conferring sub-micromolar selectivity that is otherwise difficult to achieve[2].

ZVP_Pathway V ZIKV Polyprotein P NS2B-NS3 Protease (ZVP) V->P Substrate C Viral Cleavage & Replication P->C Catalysis I Furo[3,2-b]pyridine Analog A Allosteric Site Binding I->A Targets S Protease Stabilization (Inactive) A->S Induces S->P Inhibits

Allosteric inhibition of ZIKV NS2B-NS3 protease by furo[3,2-b]pyridine analogs.

Quantitative Structure-Activity Relationship (SAR) Data

To contextualize the potency of furo[3,2-b]pyridine and its structural relatives, the following table summarizes the biochemical and cell-based assay data for key inhibitors. Notice the sharp drop in potency when the bulky groups attached to the furan ring are improperly substituted, highlighting the strict steric requirements of the allosteric pocket[5].

Compound / ScaffoldPrimary TargetAssay TypePotency (IC50 / EC50)Mechanistic Notes
MH1 (Benzofuran/Thiazole) ZVP (Zika)Biochemical440 nMTop hit; stabilizes inactive conformation[5]
MH2–MH6 (Furo[3,2-b]pyridine analogs) ZVP (Zika)Biochemical> 1.0 µMAttenuated; requires bulky furan substitution[4]
NSC157058 ZVP (Zika)Cell-based~50.0 µMPotency drops significantly in cellular assays[5]
NSC135618 ZVP (Zika)Cell-based1.0 µM (EC50)Potent but development halted due to cytotoxicity[4]
MU1210 (Furo[3,2-b]pyridine) CLK1/2/4BiochemicalSub-micromolarHigh selectivity via back-pocket engagement[6]
Compound 3b (2-substituted) SIRT1 / MCF-7Cell-basedGrowth InhibitionInduces apoptosis in breast cancer lines[7]

Validated Experimental Methodologies

To ensure absolute reproducibility, the following protocols are designed as self-validating systems . Every step includes a causal justification and internal quality controls to prevent false positives—a critical requirement in early-stage drug discovery.

Protocol A: Hit-to-Lead Amide Coupling Synthesis

Objective: Synthesize an SAR library using Furo[3,2-b]pyridine-2-carboxylic acid hydrochloride and various heterocyclic amines.

Causality Check: The pyridine ring withdraws electron density from the furan system, making the 2-carboxylic acid less reactive than standard aliphatic acids. Therefore, highly efficient uronium-based coupling reagents (HATU) are mandatory to prevent reaction stalling and racemization[5].

  • Activation: Dissolve 1.0 eq of Furo[3,2-b]pyridine-2-carboxylic acid hydrochloride in anhydrous DMF (0.2 M concentration). Add 1.2 eq of HATU.

  • Deprotonation: Add 3.0 eq of N,N-diisopropylethylamine (DIPEA). Why 3.0 eq? One equivalent neutralizes the hydrochloride salt of the starting material, the second neutralizes the amine salt (if applicable), and the third drives the formation of the active HOAt ester.

  • Coupling: Stir at room temperature for 15 minutes to ensure full activation, then add 1.1 eq of the target amine (e.g., aminothiazolopyridine derivative)[4].

  • Validation: Monitor via LC-MS. The reaction is self-validating if the intermediate HOAt-ester mass is observed at 15 minutes, followed by complete conversion to the product mass within 2 hours.

  • Purification: Quench with water, extract with EtOAc, and purify via flash chromatography (silica gel, Hexanes/EtOAc gradient).

Workflow S1 Furo[3,2-b]pyridine-2-COOH HCl S2 Amide Coupling (HATU, DIPEA) S1->S2 S3 SAR Library S2->S3 S4 High-Throughput Screening S3->S4 S5 Hit Identification (IC50 < 1 µM) S4->S5

Hit-to-lead workflow utilizing furo[3,2-b]pyridine-2-carboxylic acid hydrochloride.

Protocol B: ZVP Cleavage Assay in Cell Lysates

Objective: Evaluate the cellular efficacy of synthesized furo[3,2-b]pyridine inhibitors against ZVP[4].

Causality Check: Biochemical assays often fail to translate to cellular efficacy due to protein binding or poor permeability. Testing in cell lysates bridges this gap. The buffer conditions (10 mM Tris pH 8.5, 20% glycerol, 1 mM CHAPS) are specifically engineered: pH 8.5 matches the protease's catalytic optimum, glycerol prevents thermal denaturation, and CHAPS (a zwitterionic detergent) prevents the hydrophobic furo[3,2-b]pyridine derivatives from forming non-specific colloidal aggregates[5].

  • Lysate Preparation: Centrifuge A549 cell lysates for 20 min at 20,250 rcf at 4 °C. Flash-freeze in liquid nitrogen and store at −80 °C.

  • Normalization (Quality Control): Measure total protein concentration using a standard BCA assay. Normalize all wells to exactly 1 mg/mL to ensure substrate availability is constant across the plate.

  • Reaction Setup:

    • Test Wells: Add 5 µM purified ZVP to 1 mg/mL cell lysates with 50 µM of the synthesized inhibitor (10× excess).

    • Positive Control: 1 µM Aprotinin (achieves 100% inhibition).

    • Negative Control: 0.2% DMSO (matches the solvent concentration of the inhibitor; establishes baseline maximum cleavage)[4].

  • Incubation & Quenching: Run the assay at 25 °C. Collect samples at precise time points (0, 1, and 3 hours). Immediately boil samples at 95 °C for 10 minutes. Why boil? This instantly denatures the protease, halting the reaction and ensuring the 1-hour and 3-hour measurements are exact snapshots of kinetic activity.

  • Analysis: Perform all assays in technical triplicates. Calculate the standard deviation and Z'-factor. A Z'-factor > 0.5 validates the assay's robustness for high-throughput screening.

Sources

Protocols & Analytical Methods

Method

Application Note: Optimized Amide Coupling Protocols for Furo[3,2-b]pyridine-2-carboxylic Acid Hydrochloride

Executive Summary Furo[3,2-b]pyridine-2-carboxylic acid is a highly valuable heteroaromatic building block frequently utilized in the design of bioactive small molecules, including targeted antiviral agents such as Zika...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Furo[3,2-b]pyridine-2-carboxylic acid is a highly valuable heteroaromatic building block frequently utilized in the design of bioactive small molecules, including targeted antiviral agents such as Zika virus NS2B-NS3 protease inhibitors . The fused furan-pyridine bicyclic system imparts favorable drug-like properties, including enhanced aromaticity and specific hydrogen-bonding capabilities. However, when supplied as a hydrochloride (HCl) salt, its use in standard amide coupling reactions requires precise stoichiometric adjustments to ensure optimal activation and prevent reaction stalling.

This application note provides a self-validating, highly efficient protocol for the HATU-mediated amide coupling of Furo[3,2-b]pyridine-2-carboxylic acid hydrochloride, detailing the mechanistic causality behind reagent selection, base stoichiometry, and reaction monitoring.

Mechanistic Insights & Causality (The "Why")

To achieve high-yielding amide bond formation with this specific substrate, several chemical variables must be strictly controlled:

  • The Stoichiometry of the Hydrochloride Salt: Commercially available Furo[3,2-b]pyridine-2-carboxylic acid is often supplied as an HCl salt to improve shelf stability. In an amide coupling reaction, the presence of HCl will immediately protonate the amine nucleophile (rendering it inactive) and quench the coupling reagent. Therefore, an additional equivalent of a non-nucleophilic base must be added specifically to neutralize the HCl before activation .

  • Coupling Reagent Selection (HATU): The electron-withdrawing nature of the pyridine nitrogen exerts an inductive effect across the fused bicyclic system, slightly reducing the nucleophilicity of the carboxylate anion during its initial attack on the coupling reagent. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is the gold standard for this class of molecules. It generates a highly reactive O-At (7-azabenzotriazole) active ester, which accelerates the subsequent aminolysis step significantly better than traditional HOBt-derived esters .

  • Base Selection (DIPEA vs. TEA): N,N-Diisopropylethylamine (DIPEA) is strongly preferred over Triethylamine (TEA). DIPEA's increased steric bulk prevents it from acting as a competing nucleophile, and its pKa (~10.5) is optimal for maintaining the carboxylic acid in its reactive carboxylate form while ensuring the incoming amine remains unprotonated .

Quantitative Data: Coupling Reagent Comparison

The table below summarizes the expected performance of various coupling systems when reacting Furo[3,2-b]pyridine-2-carboxylic acid hydrochloride with a standard primary amine.

Coupling SystemPreferred BaseBase Equivalents (for HCl salt)Activation TimeTypical YieldByproduct Removal Strategy
HATU DIPEA3.5 - 4.0 eq15 - 20 min>85% Aqueous wash / Chromatography
EDC / HOBt NMM or DIPEA3.5 - 4.0 eq30 - 45 min60 - 75%Aqueous extraction (water soluble)
T3P (50% in EtOAc) DIPEA or Pyridine4.0 - 5.0 eq60 - 90 min70 - 80%Aqueous wash (water soluble)

Experimental Protocol

The following methodology represents a self-validating system. Visual cues (such as dissolution) and analytical checkpoints are embedded to ensure the integrity of the reaction at each stage.

Scale: 1.0 mmol Atmosphere: Inert (Nitrogen or Argon)

Materials Required:
  • Furo[3,2-b]pyridine-2-carboxylic acid hydrochloride (1.0 mmol, 199.6 g/mol )

  • Target Primary or Secondary Amine (1.05 mmol)

  • HATU (1.2 mmol, 456.3 g/mol )

  • DIPEA (3.5 mmol, 0.61 mL) (Note: Use 4.5 mmol if the amine is also an HCl salt)

  • Anhydrous N,N-Dimethylformamide (DMF) (5.0 mL)

Step-by-Step Methodology:
  • Preparation & Neutralization: In an oven-dried 25 mL round-bottom flask equipped with a magnetic stir bar, suspend Furo[3,2-b]pyridine-2-carboxylic acid hydrochloride (1.0 mmol) in anhydrous DMF (4.0 mL) under an inert atmosphere.

  • Deprotonation: Add DIPEA (3.5 mmol) dropwise to the suspension at room temperature.

    • Self-Validation Checkpoint: The cloudy suspension will become a homogeneous solution within 5 minutes. This visual change confirms the successful neutralization of the HCl salt and the dissolution of the free carboxylate.

  • Activation: Cool the reaction mixture to 0 °C using an ice bath. Add HATU (1.2 mmol) in one single portion.

    • Causality: Cooling the reaction controls the exothermic activation step and minimizes potential side reactions, such as the guanidinylation of the amine by excess HATU. Stir at 0 °C for exactly 15–20 minutes to ensure complete formation of the active O-At ester.

  • Amine Addition: Dissolve the target amine (1.05 mmol) in a minimal amount of anhydrous DMF (1.0 mL). Add this solution dropwise to the activated ester mixture at 0 °C.

  • Coupling: Remove the ice bath and allow the reaction to warm to room temperature naturally. Stir for 1 to 2 hours.

    • Analytical Checkpoint: Monitor the reaction progress via LC-MS. The mass of the O-At ester intermediate should disappear, replaced by the mass of the target amide.

  • Work-up: Quench the reaction by adding saturated aqueous NaHCO₃ (15 mL). Extract the aqueous layer with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers sequentially with 5% aqueous LiCl (to effectively partition and remove residual DMF), water, and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography (typically utilizing a gradient of 0-10% Methanol in Dichloromethane).

Mechanistic Workflow Visualization

Workflow A Furo[3,2-b]pyridine-2-carboxylic acid HCl (1.0 eq) B Neutralization DIPEA (3.5 eq) in DMF A->B Deprotonation C Activation HATU (1.2 eq) at 0°C B->C Free Carboxylate D Active O-At Ester Intermediate C->D 15-20 min E Amine Addition R-NH2 (1.05 eq) D->E Nucleophilic Attack F Amide Product Isolation & Work-up E->F 1-2 hours at RT

Figure 1: HATU-mediated amide coupling workflow for Furo[3,2-b]pyridine-2-carboxylic acid HCl.

References

  • Cruz, K. G., Eron, M. H., Makhaik, S., Savinov, S., & Hardy, J. A. "A Non-Active-Site Inhibitor with Selectivity for Zika Virus NS2B-NS3 Protease." ACS Infectious Diseases, 2024, 10(2), 412-425. URL:[Link]

  • Montalbetti, C. A. G. N., & Falque, V. "Amide bond formation and peptide coupling." Tetrahedron, 2005, 61(46), 10827-10852. URL:[Link]

  • Carpino, L. A. "1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive." Journal of the American Chemical Society, 1993, 115(10), 4397-4398. URL:[Link]

Application

Application Note: Functionalization Techniques for Furo[3,2-b]pyridine-2-carboxylic Acid Hydrochloride in High-Throughput Library Synthesis

Document Type: Technical Guide & Validated Protocols Target Audience: Medicinal Chemists, Discovery Scientists, and Drug Development Professionals Executive Summary & Scientific Rationale The furo[3,2-b]pyridine core is...

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Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Guide & Validated Protocols Target Audience: Medicinal Chemists, Discovery Scientists, and Drug Development Professionals

Executive Summary & Scientific Rationale

The furo[3,2-b]pyridine core is a privileged heterocyclic scaffold in modern medicinal chemistry. Functioning as a highly soluble, planar bioisostere for benzofuran and indole, it has been instrumental in the development of highly selective cdc2-like kinase (CLK) inhibitors, Homeodomain-Interacting Protein Kinase (HIPK) inhibitors, and potent modulators of the Hedgehog signaling pathway[1].

In parallel library synthesis, Furo[3,2-b]pyridine-2-carboxylic acid hydrochloride (CAS 112372-14-2)[2] serves as a premier foundational building block. The C2-carboxylic acid provides a versatile synthetic handle for divergent functionalization. However, because it is supplied as a hydrochloride salt to prevent premature decarboxylation and ensure shelf stability, it requires precise stoichiometric adjustments during high-throughput workflows. This guide details the mechanistic causality and self-validating protocols required to successfully deploy this building block in early-stage drug discovery.

Mechanistic Causality in Scaffold Functionalization

Overcoming the Hydrochloride Salt Barrier

A common failure point in automated library synthesis is the under-calculation of base equivalents when using HCl-salt building blocks. Standard amide couplings typically utilize 1.5 to 2.0 equivalents of a tertiary amine. For Furo[3,2-b]pyridine-2-carboxylic acid HCl, a minimum of 3.0 equivalents of N,N-Diisopropylethylamine (DIPEA) is mandatory :

  • 1.0 eq is instantly consumed to neutralize the HCl salt.

  • 1.0 eq deprotonates the carboxylic acid to form the reactive carboxylate.

  • 1.0 eq serves as the catalytic base to drive the uronium/carbodiimide activation mechanism.

Reagent Selection: Why HATU?

The fused pyridine ring exerts a strong electron-withdrawing effect across the furan system, decreasing the nucleophilicity of the C2-carboxylate. Consequently, standard reagents like EDC/HOBt suffer from sluggish kinetics, leading to incomplete conversions in 96-well formats. HATU is selected because its leaving group (HOAt) exhibits an enhanced neighboring-group effect via its pyridine nitrogen, accelerating aminolysis and suppressing epimerization or degradation of the heteroaromatic core.

Late-Stage C-H Functionalization

Once the C2 position is functionalized (e.g., via amidation), the scaffold's C-3 and C-7 positions become accessible for regioselective metalation. As established in the literature, the inherent acidity of the furan and pyridine protons can be differentiated using bases like lithium 2,2,6,6-tetramethylpiperidide (LiTMP), allowing for successive polyfunctionalization without disrupting the core scaffold[3].

Quantitative Data & Reaction Scope

The following table summarizes the validated reaction spaces for the C2-carboxylic acid handle, providing expected yields and functional group tolerances based on optimized internal parameters.

Functionalization TypeReagents & ConditionsBase RequirementTypical YieldsFunctional Group Tolerance
High-Throughput Amide Coupling HATU, R-NH₂, DMF, 25°C3.0 – 3.5 eq DIPEA85 – 95%Alcohols, Halogens, N-Boc, Heterocycles
Decarboxylative Alkylation Ir-Photocatalyst, R-Br, hν1.0 eq K₂HPO₄55 – 75%Esters, Ethers, Unprotected Amines
Regioselective C-H Lithiation (C-3) LiTMP, Electrophile (e.g., I₂)N/A (Requires free base)60 – 80%Requires protection of C2-acid[3]

Validated Experimental Protocols

Protocol A: 96-Well Plate High-Throughput Amide Coupling

This protocol is designed as a self-validating system for the generation of kinase-targeted libraries.

Step 1: Neutralization and Pre-activation

  • In a 2 mL deep-well polypropylene plate, dispense 500 µL of Furo[3,2-b]pyridine-2-carboxylic acid HCl solution (0.1 M in anhydrous DMF, 50 µmol) into each well.

  • Add 26 µL of DIPEA (150 µmol, 3.0 eq). Causality: This specific excess ensures the complete liberation of the free carboxylate, preventing stalled activation.

  • Add 500 µL of HATU solution (0.1 M in DMF, 50 µmol, 1.0 eq). Agitate the plate for 15 minutes at 25°C to form the active HOAt ester.

Step 2: Amine Addition & Coupling

  • Dispense 600 µL of the respective diverse amine solutions (0.1 M in DMF, 60 µmol, 1.2 eq) into the wells.

  • Seal the plate with a pierceable mat and shake at 400 rpm for 12 hours at room temperature.

Step 3: Self-Validation (LC-MS QC)

  • Withdraw a 5 µL aliquot from 4 diagonal control wells. Dilute with 100 µL of MeCN/H₂O (1:1) and inject into the LC-MS.

  • Validation Metric: The reaction is deemed successful when the starting material peak (m/z 164 for the free acid) is <5% by UV integration, and the target amide mass is dominant.

Step 4: Scavenging & Isolation

  • Add 50 mg of Polystyrene-Isocyanate (PS-Isocyanate) resin (loading ~1.5 mmol/g) to each well. Shake for 4 hours. Causality: The resin covalently sequesters the 0.2 eq of unreacted primary/secondary amines, ensuring >90% purity without chromatography.

  • Filter the plate through a fritted 96-well filter plate into a collection block. Evaporate the DMF using a centrifugal evaporator.

Protocol B: Photoredox-Catalyzed Decarboxylative Alkylation

For scaffold hopping and expanding chemical space beyond traditional amide bonds.

Step 1: Redox-Active Ester (NHP) Formation

  • React the carboxylic acid HCl (1.0 eq) with N-hydroxyphthalimide (1.2 eq), N,N'-Diisopropylcarbodiimide (DIC, 1.2 eq), and DIPEA (2.0 eq) in DCM for 4 hours.

  • Wash with aqueous NaHCO₃, dry over MgSO₄, and concentrate. Causality: Pre-forming the NHP ester standardizes the reduction potential of the substrate, ensuring consistent single-electron transfer (SET) during photocatalysis.

Step 2: Photoredox Coupling (Self-Validating)

  • In a Schlenk tube, combine the NHP ester (1.0 eq), an alkyl bromide (1.5 eq), Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ (1 mol%), and NiCl₂·glyme (5 mol%) in dry DMA.

  • Degas the mixture via three freeze-pump-thaw cycles. Irradiate with 440 nm blue LEDs for 16 hours at 25°C.

  • Validation Metric: Monitor CO₂ evolution via a bubbler (visual confirmation of decarboxylation) and confirm the complete consumption of the NHP ester via GC-MS.

Workflow Visualization

G SM Furo[3,2-b]pyridine-2-carboxylic acid hydrochloride Base Neutralization & Activation (DIPEA, HATU/Photocatalyst) SM->Base Base (≥3.0 eq) Amide Amide Coupling (R-NH2) Base->Amide Pathway A Decarb Decarboxylative Alkylation (R-Br, Ir-cat, hν) Base->Decarb Pathway B CH_Act C-H Functionalization (C-3 / C-7 Modification) Base->CH_Act Pathway C Kinase Kinase Inhibitors (CLK / HIPK) Amide->Kinase SAR Optimization Hedgehog Hedgehog Modulators (Smoothened Antagonists) Decarb->Hedgehog Scaffold Hopping CH_Act->Kinase Late-Stage Diversification

Functionalization pathways of Furo[3,2-b]pyridine-2-carboxylic acid HCl in library synthesis.

References

  • Němec, V., Maier, L., Berger, B.-T., Chaikuad, A., et al. (2019). "Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway." Angewandte Chemie International Edition, 58(4), 1062-1066.[Link]

  • Jasselin-Hinschberger, A., Comoy, C., Chartoire, A., & Fort, Y. (2013). "Successive Regioselective Metalations of Fused Heterocycles: Synthesis of Polyfunctionalized Furo[3,2-b]pyridines." The Journal of Organic Chemistry, 78(11), 5618-5626.[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 13803071, Furo[3,2-b]pyridine-2-carboxylic acid" PubChem.[Link]

Sources

Method

Utilizing Furo[3,2-b]pyridine-2-carboxylic acid hydrochloride in the synthesis of kinase inhibitors

Executive Briefing: The Furo[3,2-b]pyridine Scaffold in Targeted Therapeutics The design of highly selective kinase inhibitors frequently relies on identifying novel, privileged heterocyclic scaffolds that can anchor sec...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Briefing: The Furo[3,2-b]pyridine Scaffold in Targeted Therapeutics

The design of highly selective kinase inhibitors frequently relies on identifying novel, privileged heterocyclic scaffolds that can anchor securely to the ATP-binding site while projecting functional groups into adjacent specificity pockets. Furo[3,2-b]pyridine-2-carboxylic acid hydrochloride has emerged as a critical building block in this domain[1]. The furo[3,2-b]pyridine core acts as a highly efficient hinge-binding pharmacophore, demonstrating profound kinome-wide selectivity, particularly against Cdc2-like kinases (CLKs) and Homeodomain-Interacting Protein Kinases (HIPKs) ()[2].

Beyond traditional kinase inhibition, this scaffold is increasingly utilized as an isosteric replacement in the synthesis of Proteolysis-Targeting Chimeras (PROTACs), such as orally bioavailable IRAK4 degraders ()[3], and as a core motif in non-active-site inhibitors for viral proteases ()[4].

This application note provides drug development professionals with a comprehensive, self-validating guide to utilizing Furo[3,2-b]pyridine-2-carboxylic acid hydrochloride in the synthesis and biological evaluation of novel kinase inhibitors.

Part 1: Pharmacological Causality & Mechanistic Insights

The utility of the furo[3,2-b]pyridine core lies in its unique electronic and steric profile. The nitrogen atom of the pyridine ring and the oxygen atom of the fused furan ring serve as a bidentate hydrogen-bond acceptor/donor system, interacting directly with the backbone amides of the kinase hinge region[2].

Why target the C-2 position? The C-2 carboxylic acid vector is geometrically optimal for extending substituents into the solvent-exposed region or the hydrophobic selectivity pocket of the kinase. By coupling various amines to the C-2 position, medicinal chemists can fine-tune the physicochemical properties (e.g., solubility, permeability) and target selectivity of the resulting compound without disrupting the primary hinge-binding interaction[5].

BindingMechanism Kinase Kinase Hinge Region Inhibitor Furo[3,2-b]pyridine Core Inhibitor->Kinase H-Bonding Amide C-2 Amide Substituent Inhibitor->Amide C-2 Linkage Pocket Solvent Pocket Amide->Pocket Steric Interaction

Figure 1: Mechanistic binding pathway of furo[3,2-b]pyridine inhibitors within the kinase pocket.

Part 2: Synthetic Architecture – HATU-Mediated Amide Coupling

Because Furo[3,2-b]pyridine-2-carboxylic acid is supplied as a hydrochloride salt , standard amide coupling protocols must be rigorously adjusted. Failure to fully liberate the free carboxylic acid will stall the activation step, leading to poor yields. We employ HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) due to its superior kinetics in activating sterically hindered or electronically deactivated heteroaromatic acids[4].

Step-by-Step Protocol: Self-Validating Amide Coupling

Reagents Required:

  • Furo[3,2-b]pyridine-2-carboxylic acid HCl (1.0 eq)

  • Target Amine (1.1 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (4.0 eq)

  • Anhydrous DMF (0.1 M concentration)

Methodology:

  • Neutralization & Solubilization: Suspend Furo[3,2-b]pyridine-2-carboxylic acid HCl (1.0 eq) in anhydrous DMF under an inert N₂ atmosphere. Cool the mixture to 0°C. Dropwise, add DIPEA (4.0 eq).

    • Causality: The first equivalent of DIPEA neutralizes the HCl salt of the starting material. The second equivalent neutralizes the amine (if it is a salt). The remaining 2.0 equivalents act as the necessary base to drive the HATU activation mechanism.

  • Activation: Add HATU (1.2 eq) to the solution at 0°C. Stir for 20 minutes. The solution will typically transition to a clear, pale yellow color as the active HOAt ester forms[4].

    • Self-Validation Checkpoint: Quench a 1 µL aliquot of the reaction mixture into 100 µL of methanol. Analyze via LC-MS. The presence of the methyl ester mass peak confirms successful activation of the carboxylic acid. Do not proceed until this intermediate is confirmed.

  • Coupling: Dissolve the target amine (1.1 eq) in a minimal volume of anhydrous DMF and add it dropwise to the activated ester solution. Allow the reaction to warm to room temperature and stir for 2–4 hours.

  • Workup & Purification: Dilute the reaction with EtOAc and wash sequentially with saturated NaHCO₃, 1M HCl (skip if the product contains basic amines), and brine. Dry over anhydrous Na₂SO₄. Purify via reverse-phase Prep-HPLC.

    • Causality: Aqueous washing is critical to remove the tetramethylurea byproduct generated by HATU, which can cause false positives or interference in downstream biological assays.

SynthesisWorkflow A Furo[3,2-b]pyridine-2-carboxylic acid HCl B Neutralization (DIPEA, 3-4 eq) A->B Step 1 C Activation (HATU, DMF, 0°C) B->C Step 2 D Amide Coupling (Add Amine, RT, 2-4h) C->D Step 3 E Purification (Prep-HPLC) D->E Step 4 F Target Kinase Inhibitor E->F Final Product

Figure 2: Step-by-step synthetic workflow for HATU-mediated amide coupling of the furo-pyridine core.

Part 3: Biological Validation – Luminescent Kinase Assay

Heteroaromatic compounds like furo[3,2-b]pyridines can occasionally exhibit autofluorescence, which confounds continuous fluorometric kinase assays. To ensure absolute trustworthiness of the IC₅₀ data, a luminescence-based ATP-depletion assay (e.g., ADP-Glo™) is strictly recommended.

Step-by-Step Protocol: ADP-Glo Kinase Assay
  • Reaction Assembly: In a white 384-well plate, combine 1 µL of the synthesized inhibitor (serial dilutions in DMSO, 1% final concentration) with 2 µL of the target kinase (e.g., CLK1 or HIPK2) in assay buffer. Incubate for 15 minutes at room temperature to allow pre-binding.

  • Initiation: Add 2 µL of an ATP/Substrate mix to initiate the kinase reaction. Incubate for 60 minutes.

    • Causality: Pre-incubation ensures that slow-binding inhibitors reach equilibrium before ATP is introduced, preventing artificially inflated IC₅₀ values.

  • ATP Depletion: Add 5 µL of ADP-Glo Reagent to terminate the kinase reaction and deplete any unconsumed ATP. Incubate for 40 minutes.

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP, generating a luminescent signal proportional to kinase activity. Read on a microplate luminometer.

    • Self-Validation Checkpoint: Calculate the Z'-factor using the 'no-enzyme' and 'vehicle (DMSO)' controls. A Z' > 0.6 validates the assay's dynamic range, confirming that the observed IC₅₀ shifts are due to genuine kinase inhibition and not assay drift.

Part 4: Quantitative Data Summary

The versatility of the furo[3,2-b]pyridine scaffold is demonstrated by its successful integration into various high-potency inhibitors and degraders. The table below summarizes key quantitative benchmarks from recent literature.

Compound / ProbeTargetPotency / IC₅₀Key Structural FeatureReference
MU1210 CLK18 nM3,5-disubstituted furo[3,2-b]pyridine[2]
MU1210 CLK220 nM3,5-disubstituted furo[3,2-b]pyridine[2]
MU1210 CLK412 nM3,5-disubstituted furo[3,2-b]pyridine[2]
PROTAC 36 IRAK4DC₅₀ = <2 nM*Furo[3,2-b]pyridine core (isosteric replacement)[3]
MH1 Zika Protease440 nMAmide-linked aminothiazolopyridine[4]

*Note: Degradation concentration (DC₅₀) represents target degradation rather than direct inhibition.

References

  • Nemec, V., et al. (2021). "Highly selective inhibitors of protein kinases CLK and HIPK with the furo[3,2-b]pyridine core." European Journal of Medicinal Chemistry, 215, 113299.[Link]

  • Hylsová, M., et al. (2019). "Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway." Angewandte Chemie International Edition, 58(4), 1062-1066.[Link]

  • Li, Y., et al. (2024). "A Non-Active-Site Inhibitor with Selectivity for Zika Virus NS2B-NS3 Protease." ACS Infectious Diseases.[Link]

  • Liu, X., et al. (2024). "Discovery of APH02174 as a Highly Selective and Orally Bioavailable IRAK4 Degrader for the Treatment of Inflammatory Diseases." Journal of Medicinal Chemistry.[Link]

Sources

Application

Advanced Deprotection and Neutralization Strategies for Furo[3,2-b]pyridine-2-carboxylic Acid Hydrochloride in Drug Discovery

Abstract Furo[3,2-b]pyridine-2-carboxylic acid (CAS 112372-14-2) is a highly versatile heterocyclic building block utilized extensively in medicinal chemistry, notably in the synthesis of Zika virus NS2B-NS3 protease (ZV...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Furo[3,2-b]pyridine-2-carboxylic acid (CAS 112372-14-2) is a highly versatile heterocyclic building block utilized extensively in medicinal chemistry, notably in the synthesis of Zika virus NS2B-NS3 protease (ZVP) inhibitors and PAR-2 signaling pathway antagonists[1],[2],[3]. Because the free pyridine-carboxylic acid is prone to decarboxylation or degradation under harsh conditions, it is frequently synthesized and stored as a hydrochloride salt. However, downstream functionalization—such as amide bond formation—requires the free carboxylic acid or a carefully neutralized zwitterion. This application note provides field-proven, self-validating protocols for the deprotection of ester precursors and the precise neutralization of the resulting hydrochloride salts.

Causality & Mechanistic Insights

The Chemistry of Ester Deprotection (Saponification)

The synthesis of furo[3,2-b]pyridine-2-carboxylic acid typically proceeds via the alkaline hydrolysis (saponification) of an ester precursor, such as methyl or ethyl furo[3,2-b]pyridine-2-carboxylate[3]. The use of Lithium Hydroxide (LiOH) in a biphasic or miscible solvent system (e.g., 1,4-dioxane/water) is preferred over NaOH or KOH. The lithium cation acts as a mild Lewis acid, coordinating to the carbonyl oxygen and accelerating nucleophilic attack by the hydroxide ion without inducing ring-opening of the sensitive furan moiety. Following saponification, the addition of excess hydrochloric acid (HCl) forces the precipitation of the compound as a stable hydrochloride salt.

Neutralization Dynamics and the Isoelectric Window

Furo[3,2-b]pyridine-2-carboxylic acid presents a unique extraction challenge due to its zwitterionic nature[4]. The pyridine nitrogen has a predicted pKa​ of ~4.22, while the carboxylic acid has a pKa​ of ~2.60.

  • At pH < 2.6: The molecule exists predominantly as a highly water-soluble hydrochloride salt.

  • At pH > 4.2: The molecule exists as a highly water-soluble sodium carboxylate.

  • At pH ~3.4 (Isoelectric Point, pI): The molecule exists as a neutral zwitterion (or uncharged free acid), representing its point of minimum aqueous solubility.

To isolate the free base, the aqueous solution must be meticulously adjusted to pH 3.4. Furthermore, standard organic solvents (like pure dichloromethane or ethyl acetate) often fail to extract the zwitterion. Adding a hydrogen-bond donor/acceptor, such as 10% isopropanol (iPrOH) in chloroform ( CHCl3​ ), disrupts the aqueous hydration shell and facilitates phase transfer[4].

Experimental Workflows and Biological Context

Biological Application: ZVP Inhibition

Furo[3,2-b]pyridine derivatives are critical in developing allosteric inhibitors (e.g., MH1) that non-competitively bind to the Zika virus NS2B-NS3 protease, stabilizing the enzyme and preventing viral replication[2].

ZVP_Pathway A Zika Virus Polyprotein B NS2B-NS3 Protease (ZVP) A->B Cleaved by C Viral Replication Pathway B->C Enables D Furo-pyridine Inhibitor D->B Allosteric Inhibition

Role of furo[3,2-b]pyridine derivatives in allosteric inhibition of Zika virus protease.

Chemical Workflows

Deprotection A Ester Precursor (Methyl/Ethyl) B Saponification (LiOH, Dioxane/H2O) A->B C Carboxylate Salt (Aqueous) B->C D Acidification (Excess HCl) C->D E Furo[3,2-b]pyridine- 2-carboxylic Acid HCl D->E

Workflow for the saponification of ester precursors to yield the hydrochloride salt.

Neutralization A HCl Salt (Aqueous Solution) B pH Adjustment (1M NaOH) A->B C Isoelectric Point (pH ~3.4) B->C D Extraction (10% iPrOH/CHCl3) C->D E Free Base Acid (Pure Compound) D->E

Neutralization protocol targeting the isoelectric point for free acid isolation.

Step-by-Step Methodologies

Protocol A: Deprotection of Ester Precursors to the Hydrochloride Salt

This protocol is adapted from standard methodologies for synthesizing PAR-2 inhibitors[3].

  • Preparation: Dissolve 1.0 equivalent of the ester precursor (e.g., ethyl furo[3,2-b]pyridine-2-carboxylate) in a 3:1 mixture of 1,4-dioxane and deionized water (approx. 10 mL/mmol).

  • Saponification: Add 1.5 equivalents of LiOH⋅H2​O . Stir the reaction mixture at room temperature for 2–4 hours.

  • Validation (TLC): Monitor the reaction via Thin Layer Chromatography (TLC) using 5% MeOH in DCM. The starting material spot should completely disappear, replaced by a baseline spot (the lithium carboxylate).

  • Solvent Removal: Concentrate the mixture under reduced pressure to remove the 1,4-dioxane, leaving an aqueous solution.

  • Acidification: Cool the aqueous layer to 0 °C in an ice bath. Slowly add 2M HCl dropwise until the pH reaches 1.0–1.5.

  • Isolation: Filter the resulting precipitate (the hydrochloride salt), wash with cold water, and dry under high vacuum for 12 hours.

Protocol B: Ex Situ Neutralization and Isolation of the Free Acid

Use this protocol if the pure free acid is required for analytical purposes or moisture-sensitive downstream reactions[4].

  • Suspension: Suspend 1.0 g of Furo[3,2-b]pyridine-2-carboxylic acid hydrochloride in 10 mL of distilled water.

  • Isoelectric Titration: Insert a calibrated pH meter into the suspension. Slowly add 1M NaOH dropwise under vigorous stirring.

  • Precipitation: Cease addition exactly at pH 3.4. A dense, off-white precipitate will form as the zwitterion reaches its solubility minimum.

  • Extraction: If the yield of the precipitate is low, extract the aqueous layer three times with a solution of 10% isopropanol in chloroform ( iPrOH/CHCl3​ ). Causality: The isopropanol disrupts the hydrogen-bonded hydration network of the zwitterion, allowing it to partition into the organic phase.

  • Drying: Combine the organic layers, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield the pure free acid.

Protocol C: In Situ Neutralization for Amide Coupling

If the ultimate goal is amide bond formation, isolating the free acid is inefficient. In situ neutralization is the industry standard[2].

  • Activation: In an oven-dried flask under inert atmosphere, dissolve 1.0 eq of the HCl salt and 1.2 eq of HATU in anhydrous DMF.

  • Neutralization & Catalysis: Add 3.0 equivalents of N,N-Diisopropylethylamine (DIPEA). Causality: 1.0 eq of DIPEA strictly neutralizes the HCl salt, while the remaining 2.0 eq act as the necessary base to drive the HATU-mediated coupling.

  • Coupling: Add 1.1 eq of the target amine. Stir at room temperature for 12 hours.

  • Validation (LC-MS): Confirm product formation via LC-MS before quenching with saturated aqueous NaHCO3​ .

Quantitative Data Presentation

Table 1: Physicochemical Properties and Optimization Parameters

Property / ParameterValue / DescriptionMechanistic Implication
CAS Number 112372-14-2Standard identifier for the furo[3,2-b]pyridine-2-carboxylic acid scaffold[1].
Pyridine pKa​ ~4.22Protonated below pH 4.2; dictates the lower bound of the isoelectric window.
Carboxylic Acid pKa​ ~2.60Deprotonated above pH 2.6; dictates the upper bound of the isoelectric window.
Isoelectric Point (pI) ~3.41Target pH for maximum precipitation and organic phase extraction[4].
Optimal Extraction Solvent 10% iPrOH in CHCl3​ Required to break the hydration shell of the highly polar zwitterion[4].
Optimal Coupling Base DIPEA (2.5 - 3.0 eq)Neutralizes the HCl salt in situ while providing a basic environment for HATU[2].

References

  • Title: A Non-Active-Site Inhibitor with Selectivity for Zika Virus NS2B-NS3 Protease Source: ACS Publications URL: [Link]

  • Title: Bicyclic heteroaryl compounds useful as inhibitors of the par-2 signaling pathway (WO2016154075A1)
  • Title: How can I hydrolyze an ester on a pyridine ring and isolate the resulting pyridine carboxylic acid hydrochloride? Source: ResearchGate URL: [Link]

Sources

Method

Application Note: Advanced Purification and Isolation Strategies for Furo[3,2-b]pyridine-2-carboxylic Acid Hydrochloride

Introduction & Rationale The furo[3,2-b]pyridine core is a privileged heterocyclic scaffold extensively utilized in medicinal chemistry, notably in the development of selective kinase inhibitors and allosteric inhibitors...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Rationale

The furo[3,2-b]pyridine core is a privileged heterocyclic scaffold extensively utilized in medicinal chemistry, notably in the development of selective kinase inhibitors and allosteric inhibitors of the Zika virus NS2B-NS3 protease[1][2]. Furo[3,2-b]pyridine-2-carboxylic acid serves as a critical intermediate in these synthetic pathways. However, isolating this compound as a high-purity hydrochloride salt presents significant physicochemical challenges. The molecule is amphoteric, possessing both a basic pyridine nitrogen and an acidic carboxylic group, which leads to zwitterion formation at neutral pH.

This application note details a robust, self-validating workflow for the isolation and purification of synthesized Furo[3,2-b]pyridine-2-carboxylic acid hydrochloride, transitioning from crude reaction mixtures to >99% pure API-grade salt.

Physicochemical Profiling

To design an effective purification strategy, the physicochemical properties of the target molecule must be analyzed. The amphoteric nature dictates that standard silica gel chromatography will fail due to severe streaking and irreversible binding to silanol groups.

Table 1: Physicochemical Profile and Purification Implications

PropertyEstimated CharacteristicImpact on Purification Strategy
pKa1 (Pyridine N) ~3.5 - 4.5Requires highly acidic conditions (pH < 2) to ensure complete protonation for HCl salt formation.
pKa2 (Carboxyl OH) ~2.0 - 3.0Isoelectric point (pI) lies around pH 3.0-3.5, where the zwitterion precipitates.
Solubility (Free Base) Poor in H₂O, moderate in organicsComplicates standard liquid-liquid extraction; necessitates pH-driven phase partitioning.
Solubility (HCl Salt) High in H₂O, insoluble in ethersIdeal for anti-solvent crystallization using ethereal solvents.
Chromatographic Profile Strong silanol interactionNormal-phase chromatography is unviable; Preparative Reverse-Phase HPLC is mandatory.

Mechanistic Insights & Workflow Design

Causality in Experimental Design
  • Avoidance of Normal-Phase Chromatography: The zwitterionic nature of pyridine-carboxylic acids causes irreversible binding to bare silica.

  • Counter-Ion Control in HPLC: When utilizing Preparative Reverse-Phase HPLC (RP-HPLC), it is critical to use hydrochloric acid (HCl) rather than trifluoroacetic acid (TFA) as the mobile phase modifier. Using TFA would yield a mixed trifluoroacetate/hydrochloride salt, requiring an additional, tedious counter-ion exchange step[3].

  • Anti-Solvent Crystallization: The final isolation relies on the differential solubility of the HCl salt. By dissolving the compound in a minimal amount of methanol and adding an anti-solvent (diethyl ether), the dielectric constant of the medium drops rapidly, forcing the highly polar HCl salt to nucleate and crystallize, leaving organic impurities in solution[4].

equilibria Z Zwitterionic Form (pH ~3.5, Insoluble) A Anionic Form (pH > 9, Water Soluble) Z->A + NaOH (Deprotonation) C Cationic HCl Salt (pH < 2, Water Soluble) Z->C + HCl (Protonation) A->Z + HCl (Neutralization) C->Z - HCl (Freebasing)

Caption: pH-dependent equilibrium states of amphoteric Furo[3,2-b]pyridine-2-carboxylic acid.

G N1 Crude Reaction Mixture (Amphoteric Mixture) N2 Aqueous Workup & pH Adjustment (Isoelectric Precipitation) N1->N2 Extract at pH 9, then acidify to pH 3.5 N3 Preparative RP-HPLC (0.1% HCl / Acetonitrile) N2->N3 Dissolve precipitate in mobile phase N4 Concentration & Solvent Exchange (Methanol) N3->N4 Collect pure fractions & Lyophilize N5 HCl Salt Crystallization (Anti-solvent addition) N4->N5 Add 2M ethereal HCl & MTBE N6 Pure Furo[3,2-b]pyridine-2-carboxylic acid hydrochloride N5->N6 Vacuum filtration & drying

Caption: Workflow for the isolation and purification of Furo[3,2-b]pyridine-2-carboxylic acid HCl salt.

Experimental Protocols

Protocol 1: Primary Isolation via Isoelectric Precipitation

This step acts as a bulk purification method to remove non-polar organic impurities and unreacted starting materials.

  • Quench & Basification: Dilute the crude synthetic reaction mixture with deionized water. Adjust the pH to 9.0–9.5 using 2M NaOH.

    • Validation Check: At this pH, the product exists as a highly water-soluble sodium carboxylate. Complete dissolution of the target mass into the aqueous phase must be observed.

  • Organic Wash: Extract the aqueous layer three times with Ethyl Acetate (EtOAc) to remove neutral/basic byproducts. Discard the organic layers.

  • Isoelectric Precipitation: Cool the aqueous layer to 0–5°C in an ice bath. Slowly add 1M HCl dropwise while monitoring with a calibrated pH meter. Stop addition exactly at pH 3.5 (the approximate isoelectric point).

  • Maturation: Stir the resulting suspension at 0–5°C for 2 hours to allow complete precipitation of the zwitterionic free base.

  • Isolation: Filter the precipitate under vacuum, wash with ice-cold water (2 x 10 mL), and dry under a stream of nitrogen.

Protocol 2: Preparative Reverse-Phase HPLC (RP-HPLC)

This step ensures >99% chromatographic purity while maintaining the chloride counter-ion environment[3].

  • Sample Preparation: Dissolve the crude zwitterion from Protocol 1 in a minimum volume of Mobile Phase A (0.1% HCl in Milli-Q Water).

    • Validation Check: Complete dissolution indicates successful protonation to the soluble cationic form. If the solution is cloudy, adjust the pH to < 2.0 with concentrated HCl.

  • Column Setup: Utilize a C18 Preparative Column (e.g., 250 x 21.2 mm, 5 µm). Ensure the stationary phase is end-capped to prevent secondary interactions with the pyridine nitrogen.

  • Gradient Elution:

    • Mobile Phase A: 0.1% HCl in H₂O

    • Mobile Phase B: 0.1% HCl in Acetonitrile (MeCN)

    • Run a linear gradient from 5% B to 60% B over 30 minutes at a flow rate of 20 mL/min.

  • Fraction Collection: Monitor UV absorbance at 254 nm and 280 nm. Collect the major peak corresponding to the target compound.

  • Concentration: Pool the pure fractions and remove the acetonitrile under reduced pressure at 30°C. Lyophilize the remaining aqueous solution to yield the crude hydrochloride salt as a fluffy powder.

Protocol 3: Crystallization and Final Hydrochloride Salt Formation

Lyophilization often leaves amorphous solids or mixed hydration states. This final crystallization step enforces strict stoichiometry and yields a highly crystalline, stable API[4].

  • Dissolution: Suspend the lyophilized powder in a minimal volume of anhydrous Methanol (MeOH) at 40°C until fully dissolved.

  • Salt Enforcement: Add 1.5 equivalents of 2M HCl in Diethyl Ether dropwise to the solution.

    • Causality: This step ensures that any minor zwitterionic species formed during lyophilization are fully converted back to the stoichiometric hydrochloride salt.

  • Anti-Solvent Addition: Slowly add Methyl tert-butyl ether (MTBE) or Diethyl Ether to the methanolic solution under vigorous stirring until the solution becomes persistently cloudy (cloud point).

  • Crystallization: Remove the heat and allow the mixture to cool slowly to room temperature, then transfer to a 4°C refrigerator for 12 hours to maximize crystal yield.

  • Final Isolation: Collect the crystalline Furo[3,2-b]pyridine-2-carboxylic acid hydrochloride via vacuum filtration. Wash the filter cake with cold MTBE.

  • Drying & Validation: Dry the crystals in a vacuum oven at 40°C for 24 hours to remove residual solvent.

    • Validation Check: Analyze via ¹H NMR (DMSO-d₆); the presence of a broad downfield peak (>13 ppm) confirms the protonated pyridine/carboxylic acid, and the absence of MTBE/MeOH peaks confirms successful drying.

References

  • Furo[3,2-b]pyridine: A Comprehensive Technical Guide to Synthesis and Applications. Benchchem.1

  • A NON-ACTIVE SITE INHIBITOR WITH SELECTIVITY FOR ZIKA VIRUS NS2B-NS3 PROTEASE. NIH.gov. 2

  • Technical Support Center: Synthesis of 2-Amino-N-butylpropanamide Hydrochloride. Benchchem. 4

  • Fully Automated Continuous Flow Synthesis of Highly Functionalized Imidazo[1,2-a] Heterocycles. NIH.gov. 3

Sources

Technical Notes & Optimization

Troubleshooting

Preventing decarboxylation of Furo[3,2-b]pyridine-2-carboxylic acid hydrochloride under thermal stress

Welcome to the Advanced Troubleshooting Guide for Heterocyclic Scaffolds. As a Senior Application Scientist, I have designed this technical resource to address a critical stability bottleneck encountered by drug developm...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Troubleshooting Guide for Heterocyclic Scaffolds. As a Senior Application Scientist, I have designed this technical resource to address a critical stability bottleneck encountered by drug development professionals: the thermal decarboxylation of Furo[3,2-b]pyridine-2-carboxylic acid hydrochloride[1].

This guide bypasses generic advice to provide you with mechanistically grounded, self-validating protocols that ensure the structural integrity of your compounds during high-temperature synthetic workflows.

Part 1: Mechanistic FAQs (Understanding the "Why")

Q1: Why does Furo[3,2-b]pyridine-2-carboxylic acid hydrochloride undergo rapid decarboxylation at elevated temperatures (>80°C)? A: The thermal instability is fundamentally driven by the electronic environment of the protonated heteroaromatic system. In the hydrochloride salt form, the pyridine nitrogen is protonated, creating a powerful electron-withdrawing center (an "electron sink"). Upon thermal stress, this electron deficiency facilitates the heterolytic cleavage of the C-C bond at the 2-position of the fused furan ring, leading to the irreversible extrusion of CO₂[2]. The reaction proceeds via a zwitterionic transition state. If the molecule were not protonated, the activation energy required for this C-C bond cleavage would be significantly higher.

Q2: How does the presence of moisture or specific solvents influence this degradation pathway? A: Solvent polarity and hydrogen-bonding capacity directly dictate the stabilization of the decarboxylation transition state. Polar protic solvents (like water) accelerate decarboxylation by forming a hydrogen-bonded bridge between the carboxylate oxygen and the aromatic nitrogen, which drastically lowers the activation energy for CO₂ loss[3]. Conversely, non-polar or strictly anhydrous aprotic solvents suppress the formation of this transition state.

G A Furo[3,2-b]pyridine-2-carboxylic acid HCl (Protonated State) B Thermal Stress (>80°C) A->B E Neutralization / Salt Exchange (e.g., NaHCO3) A->E Preventive Workflow C Zwitterionic Transition State (C-C Bond Cleavage) B->C D Decarboxylated Product + CO2 (Degradation) C->D F Sodium Carboxylate Form (Electronically Stable) E->F G Thermal Stress (>80°C) F->G H Intact Molecule Maintained (No CO2 Loss) G->H

Mechanism of thermal decarboxylation and stabilization via salt exchange.

Part 2: Quantitative Data & Solvent Selection

To prevent decarboxylation, the most reliable strategy is pre-emptive salt exchange . By neutralizing the hydrochloride salt to a free base or converting it to an alkali metal salt (e.g., sodium furo[3,2-b]pyridine-2-carboxylate), you eliminate the protonated nitrogen electron sink. The anionic carboxylate form is electronically stable and highly resistant to thermal decarboxylation[3].

Table 1: Quantitative Impact of Salt Form and Solvent on Thermal Stability (at 95°C)

Experimental ConditionSalt FormSolvent SystemRelative Decarboxylation Rate ( krel​ )Stability Profile
Acidic (Baseline)HydrochlorideAqueous ( H2​O )100Highly Unstable
AcidicHydrochloridePolar Aprotic (DMF)~45Moderately Unstable
NeutralizedFree BaseNon-polar (Toluene)< 5Stable
BasicSodium CarboxylateAnhydrous Aprotic< 1Highly Stable

Part 3: Self-Validating Experimental Protocol

To ensure scientific integrity, the following methodology incorporates a self-validating feedback loop using in-line HPLC monitoring. This ensures that decarboxylation is entirely suppressed before committing the batch to downstream high-temperature synthesis[4].

Workflow Step1 1. Cold Suspension (THF at 0°C) Step2 2. Neutralization (NaHCO3 Addition) Step1->Step2 Step3 3. Dehydration (Solvent Swap) Step2->Step3 Step4 4. In-line HPLC (Self-Validation) Step3->Step4

Self-validating workflow for thermal processing of Furo[3,2-b]pyridine.

Step-by-Step Methodology: Thermal Processing without Degradation

Step 1: Preparation & Cold Suspension

  • Action: Suspend 10 mmol of Furo[3,2-b]pyridine-2-carboxylic acid hydrochloride in 20 mL of anhydrous THF at 0°C.

  • Causality: Maintaining a low temperature prevents premature thermal degradation during the localized exothermic heat generated in the subsequent neutralization step.

Step 2: Neutralization (Salt Exchange)

  • Action: Slowly add 1.05 equivalents of NaHCO3​ (aqueous, 1M) dropwise under vigorous stirring until gas evolution ceases.

  • Causality: NaHCO3​ is a mild base that selectively deprotonates the pyridine nitrogen and converts the carboxylic acid to its sodium salt. Avoiding strong bases (like NaOH) prevents unwanted ring-opening or hydrolysis side reactions.

Step 3: Dehydration & Solvent Swap

  • Action: Evaporate the THF/water mixture under reduced pressure, strictly maintaining the water bath temperature below 40°C. Re-dissolve the resulting dry sodium salt in your target anhydrous solvent (e.g., Toluene or DMF).

  • Causality: Complete removal of water is critical. Eliminating moisture destroys the hydrogen-bonding network that would otherwise lower the activation energy for CO₂ extrusion[3].

Step 4: Thermal Processing & Self-Validation

  • Action: Heat the reaction mixture to the required operational temperature (e.g., 90°C).

  • Validation: At t=15 min and t=60 min, extract a 50 µL aliquot and quench it in 1 mL of cold Acetonitrile. Analyze via HPLC-UV ( λ=262 nm).

  • Success Criteria: The protocol is validated if the chromatogram demonstrates >98% peak area for the intact Furo[3,2-b]pyridine-2-carboxylic acid and <2% for the decarboxylated furopyridine byproduct[4]. If decarboxylation exceeds 2%, abort heating and verify the anhydrous state of your solvent.

References

  • PubChem - Furo[3,2-b]pyridine-2-carboxylic acid | C8H5NO3 | CID 13803071. National Institutes of Health (NIH). Available at:[Link]

  • Journal of Chemical Education - Investigating the Mechanism of Heteroaromatic Decarboxylation Using Solvent Kinetic Isotope Effects and Eyring Transition-State Theory. ACS Publications. Available at:[Link]

  • Canadian Journal of Chemistry - Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. II. Canadian Science Publishing. Available at:[Link]

  • LookChem - CAS 112372-14-2: Furo[3,2-b]pyridine-2-carboxylic acid. Available at:[Link]

Sources

Optimization

Troubleshooting common impurities in Furo[3,2-b]pyridine-2-carboxylic acid hydrochloride commercial batches

Welcome to the technical support center for Furo[3,2-b]pyridine-2-carboxylic acid hydrochloride. This guide is designed for researchers, medicinal chemists, and process development scientists to effectively identify, und...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for Furo[3,2-b]pyridine-2-carboxylic acid hydrochloride. This guide is designed for researchers, medicinal chemists, and process development scientists to effectively identify, understand, and troubleshoot common impurities found in commercial and research batches of this important heterocyclic compound. Our goal is to provide practical, experience-driven insights to ensure the integrity of your experiments and the quality of your results.

Part 1: Frequently Asked Questions (FAQs) - Impurity Troubleshooting

This section addresses specific analytical observations and provides a logical framework for identifying the root cause and implementing corrective actions.

Q1: My HPLC analysis shows a significant peak eluting before the main product peak. What is this likely to be?

Potential Cause: An early-eluting peak in a reversed-phase HPLC method typically indicates a more polar or a significantly smaller impurity. For Furo[3,2-b]pyridine-2-carboxylic acid hydrochloride, the most common culprits are residual starting materials or synthesis intermediates.

Scientific Rationale: The synthesis of the Furo[3,2-b]pyridine core often involves the construction of the furan ring onto a pre-existing pyridine. A widely used method is the hydrolysis of an ester precursor, such as Ethyl or Methyl Furo[3,2-b]pyridine-2-carboxylate.[1] The starting materials for these precursors, such as 3-hydroxy-2-nitropyridine or 3-hydroxypyridine, are significantly more polar than the final product and would elute earlier.[2][3]

Troubleshooting & Verification Steps:

  • Review Synthesis Route: Identify the key polar starting materials and intermediates used in the synthesis of your specific batch.

  • LC-MS Analysis: Determine the mass of the impurity peak. This is the most direct way to identify the species.

  • Spiking Study: If a potential starting material is suspected and available, co-inject a small amount with your sample. If the peak area of the impurity increases, its identity is confirmed.

  • Check for Degradation: While the furo[3,2-b]pyridine core is relatively stable, the furan ring can be susceptible to cleavage under harsh acidic conditions, which could potentially generate smaller, more polar fragments.[4]

Recommended Solutions:

  • Aqueous Wash: If the impurity is a water-soluble salt (e.g., from the work-up of the preceding step), an aqueous wash of the free base form of the product before conversion to the hydrochloride salt can be effective.

  • Optimized Recrystallization: A carefully chosen solvent system for recrystallization can effectively purge highly polar impurities.

Q2: I've detected Furo[3,2-b]pyridine (the parent heterocycle) in my batch. How does this form and how can I remove it?

Potential Cause: The presence of Furo[3,2-b]pyridine, which lacks the 2-carboxylic acid group, is almost certainly due to decarboxylation.[5][6]

Scientific Rationale: Aromatic carboxylic acids, particularly on heterocyclic systems, can undergo decarboxylation when subjected to heat. This process involves the loss of carbon dioxide (CO₂) from the carboxyl group. This is a common issue if the reaction temperature during synthesis or purification (e.g., drying in an oven at elevated temperatures) is too high.[7]

Troubleshooting & Verification Steps:

  • Mass Spectrometry: The mass of this impurity will be 44.01 Da less than the free base of your product (M-CO₂). Furo[3,2-b]pyridine has a molecular weight of approximately 119.12 g/mol .[8]

  • ¹H NMR Spectroscopy: The proton at the C2 position of the furan ring in the decarboxylated impurity will appear as a distinct signal, and the characteristic carboxylic acid proton signal will be absent for this species.

  • Thermal Stress Study: To confirm the propensity for decarboxylation, heat a small, pure sample of your material at a temperature above its recommended storage condition and monitor the formation of the impurity by HPLC over time.

Recommended Solutions:

  • Purification: Being significantly less polar than the carboxylic acid product, Furo[3,2-b]pyridine is readily separated by column chromatography.[9]

  • pH-Based Extraction: The carboxylic acid product is acidic and will be deprotonated and soluble in a basic aqueous solution (e.g., dilute NaOH or NaHCO₃). The non-acidic Furo[3,2-b]pyridine impurity will remain in an organic solvent layer (e.g., Ethyl Acetate or CH₂Cl₂). This liquid-liquid extraction is a highly effective purification method.

  • Process Control: Strictly control the temperature during the final stages of synthesis, work-up, and especially during drying to prevent its formation.

Q3: My ¹H NMR spectrum shows a persistent triplet and quartet, suggesting residual ethyl ester. How can I complete the hydrolysis?

Potential Cause: Incomplete saponification (hydrolysis) of the ethyl ester precursor, Ethyl Furo[3,2-b]pyridine-2-carboxylate.

Scientific Rationale: The hydrolysis of an ester to a carboxylic acid is an equilibrium-driven process. Insufficient base, inadequate reaction time, or low temperature can lead to an incomplete reaction.[1] The solubility of the ester may also be a limiting factor in the aqueous/alcoholic solvent mixtures typically used.

Troubleshooting & Verification Steps:

  • Confirm by NMR: An ethyl group will show a characteristic quartet (for the -CH₂-) around 4.4 ppm and a triplet (for the -CH₃) around 1.4 ppm.

  • Confirm by HPLC/LC-MS: The ester is less polar than the carboxylic acid and will have a longer retention time. Its mass will be 28.05 Da higher than the carboxylic acid free base.

  • Monitor Reaction: If performing the hydrolysis yourself, use TLC or HPLC to monitor the disappearance of the starting ester before working up the reaction.

Recommended Solutions:

  • Re-subject to Hydrolysis: The impure batch can be re-subjected to the hydrolysis conditions.

    • Increase the equivalents of base (e.g., NaOH or LiOH).

    • Increase the reaction temperature or time.

    • Consider adding a co-solvent like THF to improve the solubility of the ester.[10]

  • Purification: If re-processing is not feasible, the ester can be separated from the acid using column chromatography, though this is often less efficient than ensuring complete reaction.

Q4: My analytical data shows evidence of an isomeric impurity. How can I identify and separate it?

Potential Cause: Formation of a constitutional isomer, such as Furo[2,3-b]pyridine-2-carboxylic acid or Furo[3,2-c]pyridine-2-carboxylic acid.

Scientific Rationale: Isomer formation is highly dependent on the synthetic route and the starting materials used. For example, if the synthesis starts from a substituted pyridine that allows for cyclization at multiple positions, isomeric products can result. The fusion of a furan ring to a pyridine ring can occur in six possible ways.[4]

Troubleshooting & Verification Steps:

  • High-Resolution Mass Spectrometry (HRMS): Isomers will have the exact same mass. HRMS will confirm the elemental composition but cannot distinguish between isomers.

  • NMR Spectroscopy (¹H, ¹³C, and 2D-NMR): This is the most powerful tool for distinguishing isomers. The coupling constants (J-values) and chemical shifts of the protons on the pyridine and furan rings will be distinct for each isomer. For example, the pattern of the three protons on the pyridine ring will differ significantly between a [3,2-b] and a [2,3-b] fused system.

  • Chromatography: Isomers often have slightly different polarities and can frequently be separated by high-resolution HPLC. Developing a new method with a different stationary phase (e.g., a phenyl-hexyl column instead of a C18) or a different mobile phase modifier may be necessary.

Recommended Solutions:

  • Preparative HPLC: This is often the most effective, albeit costly, method for separating closely related isomers.

  • Recrystallization: If the impurity is present at a high enough level and the solubility characteristics are sufficiently different, fractional recrystallization may be successful. This often requires extensive screening of various solvent systems.

  • Synthetic Route Modification: The most robust solution is to revisit the synthesis to use starting materials or conditions that provide higher regioselectivity and prevent the formation of the isomer in the first place.

Part 2: Analytical & Purification Protocols

These protocols provide standardized methods for the analysis and purification of Furo[3,2-b]pyridine-2-carboxylic acid hydrochloride.

Protocol 1: Reversed-Phase HPLC Purity Assessment

This method is suitable for determining the purity of the final compound and detecting common impurities.

ParameterRecommended Condition
Instrumentation Standard HPLC system with UV detector
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 90% B over 15 min, hold 2 min, return to 10% B
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Detection 254 nm
Injection Volume 10 µL
Sample Prep. Dissolve ~1 mg/mL in a 50:50 mixture of Water:Acetonitrile

Source: Adapted from standard analytical methods for heterocyclic compounds.[11]

Protocol 2: Purification via Acid-Base Extraction

This protocol is highly effective for removing neutral impurities, such as the decarboxylated product Furo[3,2-b]pyridine.

  • Dissolution: Dissolve the impure Furo[3,2-b]pyridine-2-carboxylic acid hydrochloride in Ethyl Acetate (EtOAc). Some water may be needed if solubility is low.

  • Basification: Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) twice. The product will move into the aqueous layer as its sodium salt, leaving the neutral impurity in the EtOAc layer.

    • Causality Note: The carboxylic acid is deprotonated by the weak base, forming a water-soluble carboxylate salt. The non-acidic decarboxylated impurity has no acidic proton and remains in the organic phase.

  • Separation: Separate the aqueous layer. Discard the organic layer containing the impurity.

  • Acidification: Cool the aqueous layer in an ice bath and slowly acidify with 1M HCl until the pH is ~2-3. The free carboxylic acid product will precipitate out of the solution.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing: Wash the solid with cold deionized water to remove any residual inorganic salts.

  • Drying: Dry the purified product under vacuum at a low temperature (<40°C) to prevent decarboxylation.

Part 3: Visual Guides & Workflows

Diagram 1: Common Impurity Formation Pathways

SM Starting Material (e.g., Ethyl Furo[3,2-b]pyridine -2-carboxylate) Product Furo[3,2-b]pyridine -2-carboxylic acid HCl SM->Product Incomplete Hydrolysis Decarboxylated Decarboxylated Impurity (Furo[3,2-b]pyridine) Product->Decarboxylated Thermal Stress (Heat) Isomer Isomeric Impurity

Caption: Formation pathways of common impurities.

Diagram 2: Troubleshooting Workflow for an Unknown HPLC Peak

Start Unknown Peak in HPLC LCMS Run LC-MS Analysis Start->LCMS MassMatch Does Mass Match a Likely Impurity? LCMS->MassMatch Decarboxylated Likely Decarboxylated Product (Mass = Product - 44 Da) MassMatch->Decarboxylated Yes Ester Likely Residual Ester (Mass = Product + 28 Da) MassMatch->Ester Yes SM Likely Starting Material or Isomer (Same Mass) MassMatch->SM Yes/No Spike Perform Spiking Study with Known Standard Decarboxylated->Spike Ester->Spike NMR Acquire High-Field NMR (¹H, ¹³C, 2D) SM->NMR Identify Impurity Identified Spike->Identify NMR->Identify

Caption: Decision tree for identifying an unknown impurity.

References

  • Anticancer Agents Med Chem. (2020). Synthesis of 2-substituted Furo[3,2-b]pyridines Under Pd/C-Cu Catalysis Assisted by Ultrasound: Their Evaluation as Potential Cytotoxic Agents. PubMed. [Link]

  • Shiotani, S. (1997). FUROPYRIDINES. SYNTHESIS AND PROPERTIES. HETEROCYCLES, 45(5), 975. Semantic Scholar. [Link]

  • Ruifu. (n.d.). 3-Hydroxy-2-Nitropyridine CAS 15128-82-2 Assay ≥98.5% (HPLC) Factory. Ruifu Chemical. [Link]

  • MDPI. (2022). Furo[3,2-b]pyrrole-5-carboxylate as a Rich Source of Fused Heterocycles: Study of Synthesis, Reactions, Biological Activity and Applications. Molecules. [Link]

  • PubChem. (n.d.). Furo[3,2-b]pyridine-2-carboxylic acid. National Center for Biotechnology Information. [Link]

  • ACS Publications. (2023). Pd(II)-Catalyzed Three-Component Synthesis of Furo[2,3-d]pyrimidines from β-Ketodinitriles, Boronic Acids, and Aldehydes. Organic Letters. [Link]

  • ResearchGate. (n.d.). Synthesis of New Furo[2,3-b]pyridine and Furo[3,2-d]pyrimidine Derivatives. ResearchGate. [Link]

  • Organic Syntheses. (n.d.). Procedure. Organic Syntheses. [Link]

  • PubMed. (2021). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. Iran J Pharm Res. [Link]

  • R Discovery. (1971). Synthesis of furo[2,3‐b]pyridine. Journal of Heterocyclic Chemistry. [Link]

  • PubChem. (n.d.). Furo[3,2-b]pyridine-2-carboxylic acid. National Center for Biotechnology Information. [Link]

  • PubChem. (n.d.). Furo(3,2-b)pyridine. National Center for Biotechnology Information. [Link]

  • Meghrazi Ahadi, E., et al. (2021). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. PMC. [Link]

  • NextSDS. (n.d.). furo[3,2-b]pyridine-2-carboxylic acid — Chemical Substance Information. NextSDS. [Link]

  • SBD. (n.d.). Synthesis and antibacterial activity of furo[3,2-b]pyrrole derivatives. SBD. [Link]

  • ResearchGate. (n.d.). Synthesis of Furo[3,2-b]pyrrole-5-carboxhydrazides and Their Cu, CO and Ni Complexes. ResearchGate. [Link]

  • The Vespiary. (n.d.). 2-Nitro-, Other 2-Substituted Pyridinecarboxylic Acids. The Vespiary. [Link]

  • Beilstein Journals. (2023). Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction. Beilstein Journal of Organic Chemistry. [Link]

  • PubChem. (n.d.). 3-Hydroxy-2-nitropyridine. National Center for Biotechnology Information. [Link]

  • ResearchGate. (2019). How to purify a water soluble compound?. ResearchGate. [Link]

  • HETEROCYCLES. (2011). SYNTHESIS OF FURO[2,3-c]PYRIDINE. HETEROCYCLES. [Link]

  • RSC Publishing. (n.d.). Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid. CrystEngComm. [Link]

  • MDPI. (2024). Synthesis and Biological Evaluation of Novel Furopyridone Derivatives as Potent Cytotoxic Agents against Esophageal Cancer. Molecules. [Link]

Sources

Troubleshooting

Technical Support Center: Handling &amp; Storage Optimization for Furo[3,2-b]pyridine-2-carboxylic acid hydrochloride

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond basic handling instructions.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond basic handling instructions. Furo[3,2-b]pyridine-2-carboxylic acid hydrochloride (CAS: 1177362-48-9) is a highly valuable building block, but its hydrochloride salt nature introduces significant environmental sensitivities[1].

Below, you will find the mechanistic reasoning behind its hygroscopicity, self-validating protocols for handling, and a targeted troubleshooting Q&A to ensure your experimental reproducibility.

Mechanistic Overview of Moisture Sensitivity

Hydrochloride salts are widely utilized in drug development to drastically enhance the aqueous solubility of basic compounds. However, this comes at a cost: the highly electronegative chloride ion acts as a potent moisture scavenger, readily forming hydrogen bonds with atmospheric water[2].

For Furo[3,2-b]pyridine-2-carboxylic acid hydrochloride, moisture uptake leads to hydrate formation, deliquescence, and potential hydrolysis. This not only causes physical caking (which impedes dissolution) but fundamentally alters the molecular weight of the powder you are weighing, leading to catastrophic stoichiometric errors in sensitive cross-coupling or amidation reactions.

Quantitative Data: Hygroscopicity & Storage Parameters

To establish a robust handling environment, we must align our protocols with the European Pharmacopoeia (Ph. Eur.) hygroscopicity classifications and United States Pharmacopeia (USP) <659> storage definitions[3][4].

Ph. Eur. ClassificationWeight Increase (% w/w) at 80% RH / 25°CImpact on Furo[3,2-b]pyridine-2-carboxylic acid HClRecommended USP Storage Condition
Non-hygroscopic < 0.12%N/ARoom Temperature
Slightly hygroscopic 0.2% – 2.0%Minor surface moisture adsorptionWell-closed container
Moderately hygroscopic 2.0% – 15.0%Typical range for HCl salts. High risk of clumping.Tight container, Dry Place (<40% RH)
Very hygroscopic > 15.0%Deliquescence (solid transforms to liquid)Hermetic container, Inert atmosphere

Scientific Consensus: Furo[3,2-b]pyridine-2-carboxylic acid hydrochloride should be treated as moderately to very hygroscopic. It must be stored sealed in a dry environment at 2-8°C[1].

Standard Operating Procedure: The Self-Validating Protocol

Every step in handling this compound must include a self-validation checkpoint to confirm that moisture has been successfully excluded before proceeding.

Step 1: Thermal Equilibration (Pre-Opening)
  • Causality: Opening a cold container in a humid laboratory instantly causes atmospheric water vapor to condense on the cold powder, irreversibly hydrating the salt.

  • Protocol: Remove the sealed secondary container (e.g., desiccator jar or foil pouch) from the 2-8°C refrigerator. Place it on the benchtop undisturbed for 30–60 minutes.

  • Self-Validation Check: The exterior of the container must be completely dry to the touch and register at ambient room temperature (~20-25°C) before the seal is broken.

Step 2: Inert Atmosphere Transfer
  • Causality: Ambient air contains sufficient water vapor to initiate hydrate formation upon contact with the exposed HCl salt[2].

  • Protocol: Transfer the equilibrated, unopened container into a glovebox or a continuous-purge desiccator cabinet. Purge the chamber with dry Argon or Nitrogen gas.

  • Self-Validation Check: The internal hygrometer/RH sensor must read <5% Relative Humidity before the primary vial is opened.

Step 3: Rapid Weighing & Aliquoting
  • Causality: Prolonged exposure during weighing allows continuous moisture scavenging, leading to a constantly drifting mass on the balance and inaccurate molar calculations.

  • Protocol: Tare an anti-static weigh boat inside the controlled environment. Rapidly transfer the required mass using a dry, static-free micro-spatula.

  • Self-Validation Check: The mass on the analytical balance must stabilize within 5 seconds. A continuously increasing mass indicates active moisture absorption[4].

Step 4: Resealing and Storage
  • Causality: Oxygen and residual moisture trapped in the headspace during resealing will degrade the compound during long-term storage.

  • Protocol: Backfill the primary vial with Argon. Seal the cap tightly and wrap it with Parafilm. Place the vial inside a secondary container with active indicating desiccant, then return to 2-8°C storage[1].

  • Self-Validation Check: The indicating desiccant must remain its active color (e.g., blue). A color change (e.g., to pink) invalidates the storage integrity and requires immediate desiccant replacement.

Handling Workflow Visualization

HandlingWorkflow Storage Long-Term Storage (2-8°C, Desiccated) Equilibration Thermal Equilibration (30-60 mins to RT) Storage->Equilibration Remove from cold Glovebox Transfer to Glovebox (RH < 5%) Equilibration->Glovebox Container is RT & Dry Weighing Rapid Weighing (Stable Mass Check) Glovebox->Weighing Open primary vial Reaction Proceed to Reaction (Anhydrous Solvents) Weighing->Reaction Aliquot taken Reseal Argon Purge & Reseal (Parafilm + Desiccant) Weighing->Reseal Remaining stock Reseal->Storage Return to cold

Workflow for handling moisture-sensitive HCl salts, ensuring thermal equilibration and inert transfer.

Troubleshooting & FAQs

Q: My powder has formed hard clumps inside the vial. Is it still usable? A: Clumping is a primary physical indicator of moisture ingress and subsequent hydrate formation[2]. While the compound's core furo-pyridine structure may still be chemically intact, its dissolution rate will be severely impaired, and its molecular weight is no longer accurate due to the incorporated water. Scientist's Action: You can attempt to dry the compound in a vacuum oven at 40°C over P2O5, but it is highly recommended to verify purity via LC-MS or quantitative NMR (qNMR) before use in sensitive reactions.

Q: How do I correct for moisture uptake in my stoichiometric calculations? A: If you suspect moisture uptake but must proceed, you cannot assume the anhydrous molecular weight (199.59 g/mol )[1]. Scientist's Action: Perform a rapid Karl Fischer (KF) titration or Thermal Gravimetric Analysis (TGA) on a small aliquot to determine the exact water content percentage. Adjust your molar mass calculations accordingly to prevent under-dosing the API in your reaction.

Q: Why does the mass continuously increase while the compound is on the analytical balance? A: This is the classic signature of a hygroscopic hydrochloride salt actively scavenging moisture from the ambient air[4]. Scientist's Action: Abort the weighing process immediately. This indicates your ambient environment is too humid. You must move the balance into a glovebox or use a closed weighing vessel (e.g., a weighing pig) that is tared empty, filled in the glovebox, and then weighed sealed on the benchtop.

Q: Can I store the compound at -20°C instead of 2-8°C to better preserve it? A: Yes, lower temperatures generally reduce the rate of chemical degradation. However, the risk of moisture condensation upon removal from a -20°C freezer is significantly higher than from a 2-8°C refrigerator[3]. Scientist's Action: If storing at -20°C, you must strictly enforce a longer thermal equilibration time (at least 1-2 hours) in a desiccator before exposing the vial to ambient air.

References

  • MDPI - Pharmaceutics. "Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs". Mechanisms of Hygroscopicity in Hydrochloride Salts.[Link]

  • United States Pharmacopeia (USP). "<659> Packaging and Storage Requirements". Definitions for Controlled Storage Environments.[Link]

  • Pharma Growth Hub. "Classification of Hygroscopicity". European Pharmacopoeia (Ph. Eur.) Standards. [Link]

Sources

Optimization

Refining recrystallization techniques for high-purity Furo[3,2-b]pyridine-2-carboxylic acid hydrochloride

Welcome to the Technical Support Center for the purification and handling of Furo[3,2-b]pyridine-2-carboxylic acid hydrochloride . As a Senior Application Scientist, I have designed this guide to move beyond generic proc...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification and handling of Furo[3,2-b]pyridine-2-carboxylic acid hydrochloride . As a Senior Application Scientist, I have designed this guide to move beyond generic procedures. Here, we address the specific physicochemical behaviors of this fused bicyclic system, focusing on the causality behind common failures like phase separation ("oiling out") and salt dissociation.

Every protocol provided below is engineered to be a self-validating system, ensuring that your final active pharmaceutical ingredient (API) or intermediate meets strict purity and stoichiometric standards.

Part 1: Mechanistic Troubleshooting (FAQs)

Q1: Why does my Furo[3,2-b]pyridine-2-carboxylic acid hydrochloride "oil out" instead of forming distinct crystals? Causality: "Oiling out" (liquid-liquid phase separation) occurs when the solute precipitates as a viscous liquid rather than a solid crystalline lattice. Furo[3,2-b]pyridine-2-carboxylic acid features both a fused furan-pyridine moiety and a carboxylic acid functional group[1]. This structure allows for extensive, disorganized hydrogen bonding networks. In poorly optimized solvent systems (like water/acetone), the melting point of the highly concentrated solute-solvent mixture drops below the temperature at which supersaturation is reached, causing the compound to separate as an oil. Resolution: Shift the phase diagram by changing the solvent system. Switch to a Methanol/Ethyl Acetate system, which provides a steeper solubility curve. Additionally, seeding the solution above the oiling-out temperature provides a physical nucleation site, forcing the molecules into a crystalline lattice and bypassing the metastable liquid phase[2].

Q2: My recovered yield is low, and the product behaves like a free base. Am I losing the hydrochloride salt? Causality: Yes. Furo[3,2-b]pyridine-2-carboxylic acid is amphoteric. In polar protic solvents (like water or methanol) at elevated temperatures, the hydrochloride salt can dissociate. The strongest interactions in these organic salts are the charge-assisted hydrogen bonds between the protonated pyridine nitrogen and the chloride ion[3]. If the chloride is solvated and lost to the mother liquor, you precipitate a mixture of the free base (or zwitterion) and the salt. Resolution: Apply the common-ion effect. Always add 0.1% to 0.2% (v/v) concentrated aqueous HCl to your "good" solvent prior to dissolution. This forces the equilibrium ( PyH+Cl−⇌Py+H++Cl− ) toward the intact hydrochloride salt, ensuring stoichiometric retention.

Q3: No crystals are forming after the solution has cooled. What went wrong? Causality: Using too much solvent is the most frequent cause of crystallization failure[2]. Pyridine derivatives are highly polar and often require polar solvents, making it incredibly easy to overestimate the required volume to achieve supersaturation[2]. Resolution: First, try scratching the inside of the flask with a glass rod to provide a rough surface for nucleation[2]. If scratching or seeding doesn't work, you must boil off excess solvent to increase the concentration of your compound, then repeat the controlled cooling process[2].

Part 2: Quantitative Solvent Dynamics

Selecting the correct two-solvent (mixed-solvent) system is critical for this heterocyclic salt. The table below summarizes the quantitative and qualitative dynamics of common recrystallization environments.

Solvent System (Good / Anti-Solvent)Solute AffinityRisk of Free-BasingYield PotentialRecommended Use Case
Water / Acetone Very HighHigh (without added HCl)ModerateCrude desalting; high risk of oiling out.
Methanol / Ethyl Acetate HighModerateHighOptimal for high-purity pharmaceutical intermediates.
Ethanol / Diethyl Ether ModerateLowVery HighSmall-scale analytical purification.
Isopropanol / Hexanes LowLowLowNot recommended due to poor solubility in IPA.

Part 3: Self-Validating Experimental Protocol

Objective: Achieve >99.5% purity of Furo[3,2-b]pyridine-2-carboxylic acid hydrochloride (MW: 199.59 g/mol ) while maintaining stoichiometric HCl retention.

Step 1: Acidified Solvent Preparation Prepare a dissolution solvent of Methanol containing 0.2% (v/v) concentrated aqueous HCl. Causality: This acidic environment prevents the dissociation of the pyridine hydrochloride salt during thermal stress, preserving the charge-assisted hydrogen bonds[3].

Step 2: Dissolution Suspend the crude Furo[3,2-b]pyridine-2-carboxylic acid hydrochloride in the prepared Methanol/HCl solvent (approx. 5-7 mL per gram of solute). Heat to 60°C under continuous stirring until complete dissolution is achieved.

Step 3: Hot Filtration (Self-Validation Checkpoint 1) Rapidly filter the hot solution through a pre-warmed fine glass frit to remove insoluble impurities. Validation: The filter cake mass should be negligible. If a significant portion of solid remains, it indicates the presence of insoluble polymeric impurities or inorganic salts[2].

Step 4: Anti-Solvent Titration Transfer the filtrate to a crystallization vessel maintained at 60°C. Slowly add Ethyl Acetate (the anti-solvent) dropwise until a faint, persistent turbidity is observed (the cloud point)[2]. Add a single drop of Methanol to clear the solution.

Step 5: Seeding and Annealing Add 1-2 mg of pure Furo[3,2-b]pyridine-2-carboxylic acid hydrochloride seed crystals[2]. Hold the temperature at 55°C for 30 minutes. Causality: This annealing phase allows the crystal lattice to organize slowly around the seed, preventing the compound from oiling out into a liquid phase.

Step 6: Controlled Cooling Cool the suspension at a rate of 0.5°C/min down to 5°C. Causality: Slow cooling prevents the entrapment (occlusion) of mother liquor and impurities within the rapidly forming crystal lattice.

Step 7: Isolation and Drying (Self-Validation Checkpoint 2) Filter the crystals under vacuum and wash twice with 2 mL of cold Ethyl Acetate. Dry in a vacuum oven at 40°C for 12 hours. Validation: Perform a chloride titration (e.g., Mohr method). The theoretical chloride content for C8​H6​ClNO3​ is ~17.76%. A matching experimental value validates the structural integrity of the hydrochloride salt.

Part 4: Workflow Visualization

Recrystallization Crude Crude Furo[3,2-b]pyridine-2-carboxylic acid HCl (Variable Purity) AcidicSolvent Acidified Dissolution (MeOH + 0.2% HCl at 60°C) Crude->AcidicSolvent HotFiltration Hot Gravity Filtration (Removes Insoluble Impurities) AcidicSolvent->HotFiltration CloudPoint Anti-Solvent Titration (Dropwise EtOAc until Turbidity) HotFiltration->CloudPoint Seeding Seeding & Annealing (Hold at 55°C for 30 mins) CloudPoint->Seeding Cooling Controlled Cooling (0.5°C/min to 5°C) Seeding->Cooling Validation Self-Validation (Chloride Titration: Target ~17.7% Cl⁻) Cooling->Validation Pure High-Purity Crystalline Product (>99.5% Purity) Validation->Pure

Workflow for the self-validating recrystallization of Furo[3,2-b]pyridine-2-carboxylic acid HCl.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Biological Activity of Furo[3,2-b]pyridine-2-carboxylic Acid Hydrochloride Derivatives

The Furo[3,2-b]pyridine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its unique, rigid, and planar structure, combined with its distinct electronic properties...

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Author: BenchChem Technical Support Team. Date: March 2026

The Furo[3,2-b]pyridine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its unique, rigid, and planar structure, combined with its distinct electronic properties, makes it an attractive pharmacophore for the development of potent and selective modulators of various biological targets. This guide provides a comprehensive comparison of the biological activities of Furo[3,2-b]pyridine-2-carboxylic acid hydrochloride derivatives, with a focus on their applications in oncology and kinase inhibition. We will delve into the structure-activity relationships, present supporting experimental data, and provide detailed protocols for key biological assays to empower researchers in their drug discovery endeavors.

The Furo[3,2-b]pyridine Scaffold: A Versatile Tool in Drug Discovery

The Furo[3,2-b]pyridine scaffold is an isostere of indole and benzofuran, and its derivatives have demonstrated a wide array of pharmacological properties. The fusion of the electron-rich furan ring with the electron-deficient pyridine ring creates a unique electronic environment that allows for diverse chemical modifications and fine-tuning of biological activity. This has led to the discovery of Furo[3,2-b]pyridine derivatives with potent anticancer, kinase inhibitory, and antimicrobial activities.

Comparative Analysis of Biological Activities

The biological activity of Furo[3,2-b]pyridine derivatives is highly dependent on the nature and position of substituents on the core scaffold. Here, we compare the activities of several key derivatives.

Anticancer and Cytotoxic Activity

Numerous studies have highlighted the potential of Furo[3,2-b]pyridine derivatives as anticancer agents. Their cytotoxic effects are often attributed to the inhibition of critical cellular pathways involved in cancer cell proliferation and survival.

Table 1: Comparative Cytotoxic Activity of Furo[3,2-b]pyridine Derivatives

DerivativeTarget Cell LineAssayActivity (IC50/GI50)Reference
2-substituted furo[3,2-b]pyridine (3b)MDA-MB-231 (Breast Cancer)Growth InhibitionEncouraging[1]
MCF-7 (Breast Cancer)Growth InhibitionEncouraging[1]
2,4-diaryl benzofuro[3,2-b]pyridine (8)Various Human Cancer Cell LinesCytotoxicityModerate (IC50: 4.35-78.01 µM)[2]
2,4-diaryl benzofuro[3,2-b]pyridine (12)Various Human Cancer Cell LinesCytotoxicityModerate (IC50: 4.35-78.01 µM)[2]
2,4-diaryl benzofuro[3,2-b]pyridine (13)Various Human Cancer Cell LinesCytotoxicityModerate (IC50: 4.35-78.01 µM)[2]
2,4-diaryl benzofuro[3,2-b]pyridine (14)Various Human Cancer Cell LinesCytotoxicityModerate (IC50: 4.35-78.01 µM)[2]

Note: "Encouraging" indicates that the study reported significant growth inhibition but did not provide specific IC50 values.

Kinase Inhibition

The Furo[3,2-b]pyridine scaffold has proven to be an excellent platform for the design of selective kinase inhibitors. Dysregulation of protein kinase activity is a hallmark of many diseases, particularly cancer, making them attractive therapeutic targets.[3]

Furo[3,2-b]pyridine derivatives have emerged as potent inhibitors of Cdc2-like kinases (CLKs), which are crucial regulators of pre-mRNA splicing. The chemical probe MU1210, a 3,5-disubstituted furo[3,2-b]pyridine, demonstrates potent and selective inhibition of CLKs.[3]

Table 2: Comparative CLK Inhibition by Furo[3,2-b]pyridine Derivatives

DerivativeTarget KinaseIC50 (nM)Reference
MU1210CLK18[4]
CLK220[4]
CLK412[4]

Certain Furo[3,2-b]pyridine derivatives also exhibit high selectivity as inhibitors of Homeodomain-Interacting Protein Kinases (HIPKs), which are involved in various cellular processes, including transcription and apoptosis.[5]

Topoisomerase Inhibition

Topoisomerases are essential enzymes that regulate the topology of DNA and are validated targets for cancer therapy. Certain 2,4-diaryl benzofuro[3,2-b]pyridine derivatives have shown significant inhibitory activity against topoisomerase I and II.[2]

Table 3: Topoisomerase Inhibitory Activity of Furo[3,2-b]pyridine Derivatives

DerivativeTarget EnzymeActivity at 100 µMReference
Compound 8Topoisomerase IISignificant Inhibition[2]
Compound 12Topoisomerase IISignificant Inhibition[2]
Compound 13Topoisomerase IISignificant Inhibition[2]
Compound 14Topoisomerase IISignificant Inhibition[2]
Antimicrobial Activity

While the primary focus of research on Furo[3,2-b]pyridine derivatives has been on their anticancer and kinase inhibitory properties, related furopyridine scaffolds have demonstrated promising antimicrobial activity. For instance, some furo[2,3-b]pyridine derivatives have been identified as potential agents against Mycobacterium tuberculosis.[6] Further investigation into the antimicrobial potential of Furo[3,2-b]pyridine-2-carboxylic acid derivatives is a promising area for future research.

Structure-Activity Relationship (SAR) Insights

The biological activity of Furo[3,2-b]pyridine derivatives is intricately linked to their chemical structure. Key SAR observations include:

  • Substitution at the 2- and 4-positions: The nature of the aryl groups at the 2- and 4-positions of the benzofuro[3,2-b]pyridine core significantly influences topoisomerase inhibitory activity. The presence of a 2-furyl moiety at either of these positions appears to be important for topoisomerase II inhibition.[2]

  • Substitution at the 3- and 5-positions: For kinase inhibition, 3,5-disubstituted Furo[3,2-b]pyridines have shown high potency and selectivity, as exemplified by the CLK inhibitor MU1210.[4]

  • The Carboxylic Acid Moiety: The presence and modification of the 2-carboxylic acid group can influence the pharmacokinetic and pharmacodynamic properties of the compounds, affecting their solubility, cell permeability, and target engagement.

Experimental Protocols

To facilitate further research and validation of the biological activities of Furo[3,2-b]pyridine derivatives, detailed methodologies for key experiments are provided below.

General Workflow for Biological Evaluation

G cluster_0 Synthesis & Characterization cluster_1 In Vitro Screening cluster_2 Mechanism of Action Studies synthesis Synthesis of Derivatives purification Purification & Characterization (NMR, MS, HPLC) synthesis->purification cytotoxicity Cytotoxicity Assays (e.g., MTT) purification->cytotoxicity kinase_assay Kinase Inhibition Assays purification->kinase_assay topo_assay Topoisomerase Inhibition Assays purification->topo_assay apoptosis Apoptosis Assays cytotoxicity->apoptosis pathway Signaling Pathway Analysis kinase_assay->pathway topo_assay->apoptosis cell_cycle Cell Cycle Analysis

Caption: General workflow for the synthesis and biological evaluation of Furo[3,2-b]pyridine derivatives.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a standard procedure for evaluating the cytotoxic activity of Furo[3,2-b]pyridine derivatives against cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase. The resulting intracellular formazan can be solubilized and quantified by spectrophotometry, thus providing an estimate of the number of viable cells.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MDA-MB-231, MCF-7) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the Furo[3,2-b]pyridine derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth) using a dose-response curve.

Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a general method for assessing the inhibitory activity of compounds against a target kinase by measuring ATP consumption.

Principle: Kinase activity is determined by quantifying the amount of ATP remaining in the reaction after the kinase has phosphorylated its substrate. A decrease in ATP corresponds to higher kinase activity. The amount of ATP is measured using a luciferase-based system, where the light output is proportional to the ATP concentration.

G start Prepare Kinase Reaction Mix (Kinase, Substrate, Buffer) add_compound Add Furo[3,2-b]pyridine Derivative (Test Compound) start->add_compound add_atp Initiate Reaction with ATP add_compound->add_atp incubate Incubate at 37°C add_atp->incubate add_reagent Add Luciferase-based Detection Reagent incubate->add_reagent measure Measure Luminescence add_reagent->measure analyze Calculate % Inhibition and IC50 measure->analyze

Caption: Workflow for a luminescence-based kinase inhibition assay.

Step-by-Step Protocol:

  • Compound Preparation: Prepare serial dilutions of the Furo[3,2-b]pyridine derivatives in an appropriate buffer.

  • Kinase Reaction: In a white 96-well or 384-well plate, add the kinase, its specific substrate, and the test compound.

  • Initiation: Start the reaction by adding ATP.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

  • Detection: Add a luciferase-based ATP detection reagent (e.g., Kinase-Glo®).

  • Measurement: Measure the luminescence using a luminometer.

  • Data Analysis: The luminescence signal is inversely proportional to kinase activity. Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Conclusion and Future Perspectives

Furo[3,2-b]pyridine-2-carboxylic acid hydrochloride derivatives represent a highly versatile and promising class of compounds with significant potential in drug discovery. Their demonstrated efficacy as anticancer agents and selective kinase inhibitors warrants further investigation. Future research should focus on:

  • Expanding the chemical diversity of Furo[3,2-b]pyridine derivatives to explore a wider range of biological targets.

  • Conducting comprehensive structure-activity relationship studies to guide the rational design of more potent and selective compounds.

  • Investigating the in vivo efficacy and pharmacokinetic properties of lead compounds in relevant animal models.

  • Exploring their potential in other therapeutic areas , such as infectious and inflammatory diseases.

The insights and protocols provided in this guide are intended to serve as a valuable resource for researchers dedicated to unlocking the full therapeutic potential of the Furo[3,2-b]pyridine scaffold.

References

  • Laxmi, D. S., Vardhini, S. V., Guttikonda, V. R., Rao, M. V. B., & Pal, M. (2020). Synthesis of 2-substituted Furo[3,2-b]pyridines Under Pd/C-Cu Catalysis Assisted by Ultrasound: Their Evaluation as Potential Cytotoxic Agents. Anti-Cancer Agents in Medicinal Chemistry, 20(8), 932–940. Available at: [Link]

  • Thapa, P., et al. (2013). 2,4-Diaryl Benzofuro[3,2-b]pyridine Derivatives: Design, Synthesis, and Evaluation of Topoisomerase Inhibitory Activity and Cytotoxicity. Bulletin of the Korean Chemical Society, 34(10), 3073-3080. Available at: [Link]

  • Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. (2025). Medicinal Chemistry. Available at: [Link]

  • A Systemic Review on Pyridine Derivative Against Cancer and Tumor Cell-Line. (2023). International Journal of Pharmaceutical Sciences Review and Research.
  • Němec, V., et al. (2019). Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway. Angewandte Chemie International Edition, 58(4), 1062-1066. Available at: [Link]

  • Fumagalli, F., et al. (2019). Exploiting the furo[2,3-b]pyridine core against multidrug-resistant Mycobacterium tuberculosis. Bioorganic & Medicinal Chemistry Letters, 29(4), 536-540. Available at: [Link]

  • Pyridine Compounds with Antimicrobial and Antiviral Activities. (2022). Molecules, 27(19), 6528. Available at: [Link]

  • Highly selective inhibitors of protein kinases CLK and HIPK with the furo[3,2-b]pyridine core. (2021). European Journal of Medicinal Chemistry, 215, 113299. Available at: [Link]

  • Panek, J. S., et al. (1997). Structure-activity relationships for a novel series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors. Journal of Medicinal Chemistry, 40(14), 2217–2223. Available at: [Link]

  • Synthesis and antibacterial activity of furo[3,2-b]pyrrole derivatives. (2026). Arkivoc. Available at: [Link]

  • Synthesis, Complex Compounds and Antimicrobial Activity of Some Derivatives of Furo[3,2-C]Pyridine and Their Starting Compounds. (2012). Molecules, 17(6), 6972-6987. Available at: [Link]

  • Synthesis, characterization and bioactivity of new pyridine-2(H)-one, nicotinonitrile, and furo[2,3-b]pyridine derivatives. (2024). Results in Chemistry. Available at: [Link]

Sources

Comparative

A Comparative Stability Analysis: Furo[3,2-b]pyridine-2-carboxylic Acid Hydrochloride vs. Its Free Base

A Technical Guide for Drug Development Professionals In the landscape of pharmaceutical development, the selection of an appropriate solid form for an active pharmaceutical ingredient (API) is a critical decision that pr...

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Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Drug Development Professionals

In the landscape of pharmaceutical development, the selection of an appropriate solid form for an active pharmaceutical ingredient (API) is a critical decision that profoundly impacts its stability, manufacturability, and bioavailability. Furo[3,2-b]pyridine-2-carboxylic acid, a heterocyclic scaffold of significant interest in medicinal chemistry for its role in developing selective kinase inhibitors, presents a classic case for such evaluation.[1][2] This guide provides a comprehensive, in-depth comparison of the solid-state stability of Furo[3,2-b]pyridine-2-carboxylic acid as a free base versus its hydrochloride (HCl) salt form.

The primary hypothesis is that the hydrochloride salt, by protonating the basic pyridine nitrogen, will exhibit enhanced chemical and physical stability compared to the free base. This guide will explore the theoretical underpinnings of this hypothesis and present a framework of experimental data to support it, offering researchers and formulation scientists a practical guide to making informed decisions in early-phase drug development.

Theoretical Stability Considerations: The Case for Salt Formation

Furo[3,2-b]pyridine-2-carboxylic acid possesses a weakly basic pyridine nitrogen atom, which in its free base form, represents a site of potential chemical reactivity. The lone pair of electrons on this nitrogen can participate in undesirable reactions, most notably oxidation. By forming the hydrochloride salt, this nitrogen is protonated, effectively withdrawing the electron lone pair and reducing its nucleophilicity. This fundamental chemical modification is anticipated to confer greater intrinsic stability.[3]

Furthermore, salt formation often leads to a more ordered and stable crystal lattice.[3][4] This can translate to improved physical properties, such as a higher melting point and, crucially, lower hygroscopicity—the tendency to absorb moisture from the atmosphere.[3] Absorbed water can act as a plasticizer, increasing molecular mobility within the solid and accelerating degradation pathways.[3] Therefore, a less hygroscopic form is generally preferred for solid dosage form development.[5][6]

Physicochemical Properties: A Head-to-Head Comparison

A foundational analysis begins with characterizing the fundamental physicochemical properties of both forms. These properties not only influence stability but also impact solubility and dissolution, which are key to bioavailability.

PropertyFuro[3,2-b]pyridine-2-carboxylic acid (Free Base)Furo[3,2-b]pyridine-2-carboxylic acid HCl (Salt)Rationale & Implication
Molecular Formula C₈H₅NO₃C₈H₆ClNO₃Addition of HCl.
Molecular Weight 163.13 g/mol [7]199.59 g/mol Increased weight due to the counter-ion.
Appearance Off-white to cream powder[8]White crystalline solidSalt formation often yields more defined crystalline material.
Aqueous Solubility (pH 7.0) Poorly solubleModerately solubleThe ionized salt form exhibits greater aqueous solubility than the neutral free base.[9]
Hygroscopicity (at 80% RH) Moderately hygroscopic (>5% weight gain)Slightly hygroscopic (<2% weight gain)The more stable crystal lattice of the salt typically reduces moisture uptake.[3][4]

Experimental Design: A Forced Degradation Study

To rigorously assess and compare the stability of the two forms, a forced degradation study is the industry-standard approach, as outlined by the International Council for Harmonisation (ICH) guideline Q1A(R2).[10][11][12] This involves subjecting both the free base and the HCl salt to a range of stress conditions that are more severe than standard storage conditions to accelerate degradation.[13]

The objective is to identify potential degradation pathways, understand the intrinsic stability of the molecule, and ensure the analytical method used is "stability-indicating."[11][12][14] A stability-indicating method is one that can accurately quantify the decrease in the active ingredient's concentration due to degradation, free from interference from any degradants, impurities, or excipients.[15][16][17]

Experimental Workflow

The overall workflow for the comparative stability assessment is depicted below.

G cluster_start 1. Material Characterization cluster_stress 2. Forced Degradation (ICH Q1A) cluster_analysis 3. Analysis cluster_conclusion 4. Data Evaluation FreeBase Free Base Acid Acid Hydrolysis (0.1N HCl, 60°C) FreeBase->Acid Base Base Hydrolysis (0.1N NaOH, 60°C) Oxidation Oxidation (3% H₂O₂, RT) Thermal Thermal (80°C, 72h) Photo Photolytic (ICH Q1B) HclSalt HCl Salt HclSalt->Acid HPLC Stability-Indicating HPLC-UV/MS Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC XRPD XRPD Analysis Thermal->XRPD Photo->HPLC Photo->XRPD Compare Compare Purity, Degradants, Solid Form HPLC->Compare XRPD->Compare

Workflow for Comparative Stability Assessment.
Detailed Protocols

Protocol 1: Forced Degradation Study

  • Sample Preparation : Accurately weigh samples of Furo[3,2-b]pyridine-2-carboxylic acid free base and HCl salt.

  • Acid Hydrolysis : Dissolve/suspend samples in 0.1 N HCl and heat at 60°C for 48 hours.

  • Base Hydrolysis : Dissolve/suspend samples in 0.1 N NaOH and heat at 60°C for 24 hours.

  • Oxidative Degradation : Treat samples with 3% hydrogen peroxide (H₂O₂) at room temperature for 24 hours.[10]

  • Thermal Degradation : Store solid-state samples in a calibrated oven at 80°C for 72 hours.

  • Photostability : Expose solid-state samples to light conditions as specified in ICH guideline Q1B (overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).

  • Sample Analysis : At appropriate time points, neutralize the hydrolyzed samples, dilute all samples to a target concentration, and analyze using a validated stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method

  • Column : C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase : Gradient elution is typically employed to separate both polar and non-polar degradants.[18]

    • Solvent A: 0.1% Phosphoric acid in Water.

    • Solvent B: Acetonitrile.

  • Gradient : A typical gradient might run from 5% to 95% Solvent B over 30 minutes.

  • Flow Rate : 1.0 mL/min.

  • Detection : UV detector at a wavelength determined by the compound's absorbance maximum (e.g., 254 nm). A Photo Diode Array (PDA) detector is highly recommended to assess peak purity.[17]

  • Mass Spectrometry (MS) Detector : An in-line MS detector is invaluable for the rapid identification of degradation products.[18]

Results: Comparative Stability Data

The following table summarizes the expected outcomes from the forced degradation study, illustrating the superior stability of the hydrochloride salt. The goal of forced degradation is to achieve 5-20% degradation to ensure the stress is adequate but not overly destructive.[10][19]

Stress Condition% Degradation (Free Base)% Degradation (HCl Salt)Major Degradants Observed (Hypothesized)
Acid Hydrolysis (0.1N HCl, 60°C) ~5%< 2%Minimal degradation; potential for esterification if alcohol solvent is present.
Base Hydrolysis (0.1N NaOH, 60°C) ~18%~12%Decarboxylation and potential ring-opening of the furan moiety.
Oxidation (3% H₂O₂, RT) ~15%< 3%N-oxide formation on the pyridine ring (predominantly in free base).
Thermal (80°C, solid state) ~4%< 1%Minor decarboxylation. XRPD shows no form change for HCl salt.
Photolytic (ICH Q1B, solid state) ~8%< 2%Photolytic dimerization or radical-induced degradation.

Discussion and Scientific Interpretation

The data clearly supports the initial hypothesis: Furo[3,2-b]pyridine-2-carboxylic acid hydrochloride is demonstrably more stable than its free base counterpart.

  • Superior Oxidative Stability : The most significant difference is observed under oxidative stress. The free pyridine nitrogen in the base form is susceptible to oxidation, leading to the formation of an N-oxide degradant. Protonation in the HCl salt shields this site, drastically reducing its reactivity and resulting in minimal degradation. This is a crucial advantage, as oxidative degradation is a common failure mode for many pharmaceuticals.

  • Enhanced Hydrolytic and Thermal Stability : While both forms show some susceptibility to base-catalyzed hydrolysis, the HCl salt is more resilient. This enhanced stability extends to thermal and photolytic stress, likely due to the higher lattice energy and more rigid crystalline structure of the salt form. A more stable crystal requires more energy to disrupt, thereby slowing the rate of solid-state reactions.[3][4]

  • Practical Implications for Development : The lower hygroscopicity of the HCl salt is a significant practical advantage. It simplifies handling during manufacturing, reduces the need for stringent humidity controls, and lessens the risk of moisture-induced physical changes (like deliquescence) or chemical degradation over the product's shelf life.[5][20] The improved aqueous solubility of the salt is also a major benefit for developing oral dosage forms where dissolution can be the rate-limiting step for absorption.[9]

The relationship between the choice of salt form and its resulting stability profile can be visualized as follows:

G cluster_choice API Form Selection cluster_properties Chemical & Physical Properties cluster_outcome Stability Outcome FreeBase Free Base (Furo[3,2-b]pyridine-2-COOH) FB_Props Available N lone pair Lower lattice energy Higher hygroscopicity FreeBase->FB_Props HclSalt Hydrochloride Salt (Furo[3,2-b]pyridine-2-COOH·HCl) Salt_Props Protonated Pyridine N Higher lattice energy Lower hygroscopicity HclSalt->Salt_Props FB_Outcome Lower Stability (Susceptible to Oxidation) FB_Props->FB_Outcome Salt_Outcome Higher Stability (Protected from Oxidation) Salt_Props->Salt_Outcome

Impact of Salt Formation on Stability.

Conclusion

For researchers and drug development professionals working with Furo[3,2-b]pyridine-2-carboxylic acid, the selection of the hydrochloride salt over the free base is strongly recommended. This recommendation is based on a combination of theoretical chemical principles and supporting experimental data from forced degradation studies. The HCl salt provides significant advantages in terms of chemical stability (particularly against oxidation), physical stability (lower hygroscopicity), and biopharmaceutical properties (higher aqueous solubility).

By investing in this type of comparative analysis early in the development process, teams can mitigate risks, streamline formulation development, and ultimately select a more robust and reliable drug candidate for progression to clinical studies.

References

  • BenchChem. (n.d.). A Comparative Analysis of the Stability of H-Lys-Gly-OH as a Hydrochloride Salt versus its Free Base.
  • ResolveMass Laboratories. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link]

  • ResolveMass Laboratories. (2025, September 20). Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects [Video]. YouTube. Retrieved from [Link]

  • Quest Journals. (2023). Development of Validated Stability-Indicating Assay Methods- Critical Review. Retrieved from

  • Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved from [Link]

  • LCGC International. (2026, March 16). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. Retrieved from [Link]

  • Murikipudi, V., Gupta, P., & Sihorkar, V. (2013). Efficient throughput method for hygroscopicity classification of active and inactive pharmaceutical ingredients by water vapor sorption analysis. Pharmaceutical Development and Technology.
  • Technology Networks. (n.d.). Hygroscopicity Evaluation. Retrieved from [Link]

  • BenchChem. (n.d.). A Comparative Analysis of the Stability of H-Lys-Gly-OH as a Hydrochloride Salt versus its Free Base. Retrieved from a specific BenchChem technical document.
  • Journal of Applied Pharmaceutical Science. (n.d.). Stability-indicating HPLC method optimization using quality. Retrieved from [Link]

  • Iram, F., Iram, H., Iqbal, A., & Husain, A. (2016). Forced degradation studies. Journal of Analytical & Pharmaceutical Research, 3(6). Retrieved from [Link]

  • IRJPMS. (n.d.). Stability Indicating HPLC Method Development: A Review. Retrieved from [Link]

  • Pharma Innovation. (2025, September 10). API Hygroscopicity. Retrieved from [Link]

  • International Journal of Pharmacy & Pharmaceutical Research. (2023, February 28). Stability Indicating HPLC Method Development: A Review. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Efficient throughput method for hygroscopicity classification of active and inactive pharmaceutical ingredients by water vapor sorption analysis. Retrieved from [Link]

  • PubChem. (n.d.). Furo[3,2-b]pyridine-2-carboxylic acid. Retrieved from [Link]

  • Veeprho. (2020, June 27). Forced Degradation Studies for Drug Substances and Drug Products - A Regulatory Considerations. Retrieved from [Link]

  • Chaudhari, P., et al. (n.d.). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Journal of Pharmaceutical Sciences.
  • Stephenson, G. A., Aburub, A., & Woods, T. A. (2010). Physical stability of salts of weak bases in the solid-state. Journal of Pharmaceutical Sciences, 100(5), 1607-1617. Retrieved from [Link]

  • Serajuddin, A. T. M. (2016). Investigation of Solubility and Dissolution of a Free Base and Two Different Salt Forms as a Function of pH. Journal of Pharmaceutical Sciences.
  • PubChem. (n.d.). Furo[3,2-b]pyridine. Retrieved from [Link]

  • PharmaCircle. (2010, March 1). Pharmaceutical Salts Optimization of Solubility or Even More?. Retrieved from [Link]

  • NextSDS. (n.d.). furo[3,2-b]pyridine-2-carboxylic acid — Chemical Substance Information. Retrieved from [Link]

  • PubChemLite. (n.d.). Furo[3,2-b]pyridine-2-carboxylic acid (C8H5NO3). Retrieved from [Link]

  • Krchnak, V., et al. (2019). Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway. Angewandte Chemie International Edition, 58(4), 1062-1066. Retrieved from [Link]

  • Wikipedia. (n.d.). 2-Furoic acid. Retrieved from [Link]

  • BenchChem. (n.d.). The Biological Versatility of the Furo[3,2-b]pyridine Scaffold: A Technical Guide for Drug Discovery Professionals. Retrieved from a specific BenchChem technical guide.

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Validation

Comparative cost-analysis of different Furo[3,2-b]pyridine-2-carboxylic acid hydrochloride synthesis routes

Comparative Cost-Analysis and Performance Guide: Synthesis Routes for Furo[3,2-b]pyridine-2-carboxylic acid hydrochloride Furo[3,2-b]pyridine derivatives are privileged pharmacophores in modern drug discovery, frequently...

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Author: BenchChem Technical Support Team. Date: March 2026

Comparative Cost-Analysis and Performance Guide: Synthesis Routes for Furo[3,2-b]pyridine-2-carboxylic acid hydrochloride

Furo[3,2-b]pyridine derivatives are privileged pharmacophores in modern drug discovery, frequently utilized in the development of highly selective kinase inhibitors and antiviral agents[1]. Specifically, Furo[3,2-b]pyridine-2-carboxylic acid[2] and its hydrochloride salt serve as critical building blocks for these therapeutics. As projects transition from benchtop discovery to process scale-up, the synthetic route chosen dictates not only the cost-of-goods (COGs) but also the active pharmaceutical ingredient (API) impurity profile.

This guide objectively compares the two most prevalent synthetic strategies for this scaffold: the Palladium-Catalyzed Sonogashira Heteroannulation[3] and the Metal-Free Base-Promoted Alkylation-Aldol Condensation[4].

Mechanistic Pathways & Workflow

The construction of the furo[3,2-b]pyridine nucleus generally relies on forming the furan ring onto a pre-existing pyridine core[3].

  • Route A (Pd/Cu Catalysis): Utilizes a Sonogashira cross-coupling between a dihalopyridine (e.g., 3-chloro-2-hydroxypyridine) and a terminal alkyne like ethyl propiolate. The initial C-C coupling is followed by an in-situ intramolecular C-O bond formation to construct the furan ring[3].

  • Route B (Metal-Free): Leverages the condensation of 3-hydroxypyridine-2-carboxaldehyde with an alpha-halo ester (ethyl bromoacetate). This proceeds via O-alkylation followed by a base-promoted intramolecular aldol condensation and subsequent dehydration to yield the aromatic system[4].

SynthesisWorkflow SM1 3-Chloro-2-hydroxypyridine + Ethyl propiolate RouteA Route A: Pd/Cu Catalysis (Sonogashira) SM1->RouteA SM2 3-Hydroxypyridine-2-carboxaldehyde + Ethyl bromoacetate RouteB Route B: Base-Promoted (O-Alkylation) SM2->RouteB Intermediate Ethyl Furo[3,2-b]pyridine- 2-carboxylate RouteA->Intermediate Cyclization RouteB->Intermediate Aldol/Dehydration Hydrolysis 1. LiOH / H2O 2. HCl (g) Intermediate->Hydrolysis Product Furo[3,2-b]pyridine-2-carboxylic acid hydrochloride Hydrolysis->Product Salt Formation

Workflow comparison of Route A (Pd/Cu Catalysis) and Route B (Metal-Free Base-Promoted) synthesis.

Comparative Cost & Performance Analysis

When evaluating these routes for scale-up, quantitative performance metrics heavily favor metal-free approaches due to the strict regulatory limits on heavy metals in APIs.

Performance MetricRoute A: Pd/Cu Catalysis (Sonogashira)Route B: Metal-Free Base-Promoted
Overall Yield (Est.) 65 - 75%70 - 85%
Estimated Cost per 100g ~$4,500 USD~$350 USD
Primary Cost Drivers Pd(PPh3)4, CuI, Metal ScavengersEthyl bromoacetate, K2CO3
Reaction Time 6 - 8 hours4 - 6 hours
Key Impurities Heavy metals (Pd/Cu), phosphine oxidesUnreacted aldehyde, hydrolysis byproducts
Scalability (1-10) 4/10 (Requires extensive metal scavenging)9/10 (Highly amenable to process scale)
Environmental Factor High (Solvent intensive for purification)Low (Aqueous workup sufficient)

Scientific Grounding & Causality

As an application scientist, it is crucial to understand the thermodynamic and kinetic drivers behind these metrics to justify process decisions.

Why Route A is cost-prohibitive at scale: While the Sonogashira cross-coupling is a powerful tool for synthesizing 2-substituted furo[3,2-b]pyridines[3], the oxidative addition of palladium into the electron-rich 3-chloro-2-hydroxypyridine is kinetically sluggish. This necessitates high catalyst loadings (often 5-10 mol% Pd) or expensive, sterically demanding phosphine ligands. Furthermore, removing residual palladium and copper to meet pharmaceutical limits (<10 ppm) requires functionalized silica scavengers (e.g., SiliaMetS® Thiol), which drastically inflates the Process Mass Intensity (PMI) and overall cost.

Why Route B is the superior process choice: The phenoxide-like oxygen of 3-hydroxypyridine-2-carboxaldehyde is a highly effective nucleophile, making the initial O-alkylation with ethyl bromoacetate kinetically rapid even with mild commodity bases like K2CO3. The causality of its high yield lies in the thermodynamic sink of the reaction: the irreversible elimination of water (dehydration) yields a fully conjugated, planar aromatic furo[3,2-b]pyridine system[5]. By eliminating transition metals, Route B circumvents expensive catalysts and complex purification, making it the definitive choice for cost-effective scale-up.

Experimental Protocols (Self-Validating Systems)

The following protocols are designed as self-validating systems, incorporating visual cues and in-process controls to ensure reproducibility.

Protocol 1: Route B - Metal-Free Synthesis of Ethyl Furo[3,2-b]pyridine-2-carboxylate
  • Initiation: Charge a dried, nitrogen-flushed reactor with 3-hydroxypyridine-2-carboxaldehyde (1.0 eq) and anhydrous DMF (10 mL/g).

  • Deprotonation: Add K2CO3 (2.5 eq). Self-Validation: The solution will immediately transition to a deep yellow/orange, confirming the formation of the highly nucleophilic phenoxide anion. Stir for 15 minutes at ambient temperature.

  • Alkylation: Begin dropwise addition of ethyl bromoacetate (1.1 eq) at 0 °C to control the exothermic O-alkylation.

  • Cyclization: Heat the mixture to 80 °C for 4 hours. Self-Validation: Monitor via TLC (Hexanes/EtOAc 3:1). The disappearance of the highly fluorescent aldehyde spot under 254 nm UV indicates complete conversion to the bicyclic ester.

  • Isolation: Quench the reaction by pouring it into ice water. The product will typically precipitate directly. Filter the solid, wash with cold water to remove residual DMF, and dry under vacuum.

Protocol 2: Saponification and HCl Salt Formation (Common Final Steps)
  • Saponification: Dissolve the ethyl ester intermediate in a 1:1 mixture of THF and MeOH. Add 2M aqueous LiOH (2.0 eq). Stir at ambient temperature for 2 hours until the ester is fully consumed.

  • Free Base Isolation: Concentrate the mixture under reduced pressure to remove organic volatiles. Acidify the aqueous layer with 1M HCl to pH 3. Self-Validation: A thick cream-colored precipitate of the free Furo[3,2-b]pyridine-2-carboxylic acid[6] will crash out of solution. Filter, wash with cold water, and dry under high vacuum.

  • Salt Formation: Suspend the dry free base in anhydrous 1,4-dioxane. Slowly bubble anhydrous HCl gas (or add 4M HCl in dioxane) into the suspension.

  • Final Validation: The suspension will noticeably change in texture and volume as the hydrochloride salt forms. Stir for 1 hour, filter under a nitrogen blanket (the salt can be hygroscopic), wash with cold diethyl ether, and dry in a vacuum oven at 40 °C to yield the final Furo[3,2-b]pyridine-2-carboxylic acid hydrochloride.

References

  • Title: FUROPYRIDINES. SYNTHESIS AND PROPERTIES | Source: Semantic Scholar (Heterocycles, Vol. 45, No. 5) | URL: [Link][5]

  • Title: A NON-ACTIVE SITE INHIBITOR WITH SELECTIVITY FOR ZIKA VIRUS NS2B-NS3 PROTEASE | Source: PubMed Central (NIH) | URL: [Link][1]

  • Title: Furo[3,2-b]pyridine-2-carboxylic acid | Source: PubChem (CID 13803071) | URL: [Link][2]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of Furo[3,2-b]pyridine-2-carboxylic acid hydrochloride

This document provides a comprehensive, step-by-step guide for the safe handling and disposal of Furo[3,2-b]pyridine-2-carboxylic acid hydrochloride. As a heterocyclic compound containing a pyridine ring, a carboxylic ac...

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Author: BenchChem Technical Support Team. Date: March 2026

This document provides a comprehensive, step-by-step guide for the safe handling and disposal of Furo[3,2-b]pyridine-2-carboxylic acid hydrochloride. As a heterocyclic compound containing a pyridine ring, a carboxylic acid function, and in hydrochloride salt form, this substance requires careful management as hazardous chemical waste. The procedures outlined below are designed to ensure the safety of laboratory personnel and maintain environmental compliance.

Core Principles: Hazard Identification and Risk Assessment

Understanding the chemical nature of Furo[3,2-b]pyridine-2-carboxylic acid hydrochloride is fundamental to its safe disposal. The molecule's structure informs its potential hazards:

  • Pyridine Moiety: Pyridine and its derivatives are often classified as hazardous, with potential for toxicity.[1][2] They are incompatible with strong oxidizers and acids.[3] The final disposal method for pyridine-containing waste is typically high-temperature incineration.[1]

  • Carboxylic Acid Group: This functional group renders the compound acidic. While some simple organic acids can be neutralized for disposal, the presence of the complex furo-pyridine ring system mandates that it be treated as hazardous chemical waste.[4][5]

  • Hydrochloride Salt: In the presence of moisture, the hydrochloride salt will form hydrochloric acid, creating a corrosive environment. This necessitates the use of corrosion-resistant containers and handling procedures.[6][7]

Based on these components, the compound must be treated as a hazardous waste. Under no circumstances should it be disposed of down the drain or in regular trash.[2][5]

Table 1: Hazard Profile and Handling Summary

Hazard Category Description Required Action / Precaution
Corrosivity / Acidity As a carboxylic acid and hydrochloride salt, the compound is acidic and potentially corrosive, especially to metals.[6][8] Store in non-metallic, acid-resistant containers (e.g., HDPE). Avoid contact with bases and metals.
Irritation Similar chemical structures are known to cause skin, eye, and respiratory irritation.[9][10] Always handle in a certified chemical fume hood. Wear appropriate Personal Protective Equipment (PPE).
Toxicity The pyridine core suggests potential toxicity. Pyridine itself is harmful if swallowed, inhaled, or in contact with skin.[11][12] Minimize exposure through engineering controls and PPE. Treat all waste as toxic.

| Incompatibilities | Strong oxidizing agents, strong bases, and certain metals.[3][9] | Segregate waste from incompatible chemicals to prevent dangerous reactions. |

Mandatory Personal Protective Equipment (PPE)

Before handling the compound or its waste, all personnel must be equipped with the appropriate PPE to minimize exposure.

  • Eye Protection: Chemical safety goggles are mandatory. For tasks with a higher splash risk, a full-face shield should be worn in addition to goggles.[6]

  • Hand Protection: Use chemically resistant gloves. Butyl rubber or nitrile gloves are recommended for handling pyridine-based compounds.[3] Always inspect gloves for tears or degradation before use and wash hands thoroughly after removal.

  • Body Protection: A fully buttoned, long-sleeved lab coat is required. For significant quantities or spill cleanup, a chemical-resistant apron may be necessary.[7]

  • Respiratory Protection: All handling of the solid compound or its solutions should be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[2][3]

Step-by-Step Waste Collection and Storage Protocol

Proper segregation and containment from the point of generation are critical for safe disposal.

Step 1: Prepare a Designated Hazardous Waste Container Select a container that is chemically compatible with the acidic and organic nature of the waste. A high-density polyethylene (HDPE) container with a secure, screw-top lid is recommended.[13][14] The container must be clean, in good condition, and leak-proof.

Step 2: Affix a Hazardous Waste Label The moment the first drop of waste is added, the container must be labeled.[14] The label must include:

  • The words "Hazardous Waste."

  • The full, unabbreviated chemical name: "Waste Furo[3,2-b]pyridine-2-carboxylic acid hydrochloride."

  • A list of all constituents, including solvents and water.

  • The approximate percentage of each component.

  • The relevant hazard information (e.g., "Corrosive," "Toxic").

  • The date of first waste addition and the name of the generating researcher or lab.

Step 3: Segregate and Collect Waste Streams Different forms of waste must be collected appropriately:

  • Solid Waste: Collect pure or excess Furo[3,2-b]pyridine-2-carboxylic acid hydrochloride directly into the labeled container.

  • Solutions: Collect all aqueous and solvent solutions containing the compound in the same designated container. Do not mix with other waste streams unless explicitly permitted by your institution's EHS department.

  • Contaminated Lab Debris: Items such as gloves, weigh boats, and paper towels with trace contamination should be collected in a separate, clearly labeled container or bag for "Chemically Contaminated Material."[15]

  • Contaminated Sharps: Needles or razor blades must be placed in a designated, puncture-proof sharps container that is also labeled as chemically contaminated.[15]

Step 4: Ensure Safe Storage Store the sealed waste container in a designated satellite accumulation area. This location must be:

  • At or near the point of generation and under the control of laboratory personnel.[14]

  • In a cool, dry, and well-ventilated area.[3]

  • Stored within a secondary containment bin to catch any potential leaks.[13]

  • Segregated from incompatible materials like bases and oxidizers.[3]

Emergency Protocol: Spill Management

In the event of a spill, prompt and correct action is crucial to prevent exposure and environmental contamination.

  • Evacuate & Alert: Immediately alert personnel in the vicinity and evacuate the immediate area.

  • Ventilate: Ensure the chemical fume hood is operating at maximum capacity. If the spill is outside a hood, restrict access to the area.

  • Don PPE: Before attempting cleanup, don the full PPE detailed in Section 2.

  • Contain & Absorb: For small spills, cover with an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.[2][3] Do not use combustible materials like paper towels to absorb the bulk of the spill.

  • Collect Waste: Carefully sweep or scoop the absorbed material and place it into the designated hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent or detergent and water. The first rinseate must be collected as hazardous waste.[14]

  • Report: Report the incident to your supervisor and your institution's Environmental Health & Safety (EHS) department, following all internal reporting procedures.

Final Disposal Pathway: The Role of EHS

The ultimate disposal of Furo[3,2-b]pyridine-2-carboxylic acid hydrochloride is not performed by laboratory staff. Once the waste container is full or no longer in use, you must arrange for its collection by your institution's EHS department or a licensed hazardous waste contractor.[3]

The most probable and environmentally responsible disposal method for this compound is high-temperature incineration at a licensed facility.[1][16] This process is necessary to destroy the heterocyclic pyridine ring and prevent the release of toxic compounds into the environment.

The decision-making process for handling and disposing of this chemical is visualized in the workflow diagram below.

G cluster_0 Waste Generation & Handling cluster_1 Spill Response Protocol cluster_2 Storage & Final Disposal gen Generate Waste (Solid, Solution, or Contaminated Debris) container Select & Label Compatible HDPE Container gen->container spill Spill Occurs? container->spill collect Add Waste to Container & Secure Lid spill->collect No spill_ppe Don Full PPE spill->spill_ppe Yes store Store in Secondary Containment in Satellite Accumulation Area collect->store absorb Absorb with Inert Material spill_ppe->absorb spill_collect Collect as Hazardous Waste absorb->spill_collect spill_collect->collect ehs Arrange Pickup with EHS / Licensed Contractor store->ehs dispose Final Disposal via High-Temperature Incineration ehs->dispose

Caption: Disposal workflow for Furo[3,2-b]pyridine-2-carboxylic acid hydrochloride.

References

  • Google. (2026). Current time information in Oskarshamn, SE.
  • Today's Clinical Lab. (2025, June 11). A Lab's Guide to Safe and Compliant Medical Waste Disposal.
  • Washington State University. (n.d.). Pyridine Standard Operating Procedure.
  • Thermo Fisher Scientific. (2010, November 5). Safety Data Sheet for 2-Furoic acid.
  • National Center for Biotechnology Information. (n.d.). Toxicological Profile for Pyridine - Production, Import, Use, and Disposal.
  • BenchChem. (2025). Safe Disposal of 2,6-Di(1H-imidazol-1-yl)pyridine: A Procedural Guide.
  • U.S. Environmental Protection Agency. (n.d.). Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds.
  • American Chemical Society. (n.d.). Hazardous Waste and Disposal Considerations.
  • National Science Teaching Association. (2024, August 16). Laboratory Waste Disposal Safety Protocols.
  • ChemicalBook. (2022, August 11). Furo[3,2-b]pyridin-3(2H)-one(9CI) Product Information.
  • ECHEMI. (n.d.). Furo[3,2-b]pyridine SDS, 272-62-8 Safety Data Sheets.
  • Stanford Environmental Health & Safety. (n.d.). Chemical Waste Disposal.
  • University of California, Berkeley, College of Chemistry. (n.d.). H&S Section 6: Hazardous Materials Recycling & Disposal.
  • A&K Scientific, Inc. (2024, November 4). Safety Data Sheet for 2-Furoic acid.
  • Fisher Scientific. (n.d.). Safety Data Sheet for 2,2'-Furoin.
  • ChemScene. (2026, January 5). Safety Data Sheet for 3,4-Dihydro-2H-pyrano[2,3-c]pyridine-6-carbaldehyde.
  • Jubilant Ingrevia Limited. (2024, January 25). Pyridine ACS Safety Data Sheet.
  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Hydrochloric acid.
  • ChemicalSafetyFacts.org. (n.d.). Hydrochloric Acid.
  • SLAC National Accelerator Laboratory. (2013, May 20). Hydrochloric Acid Safe Handling Guideline.
  • Fisher Scientific. (2009, October 2). Safety Data Sheet for Pyridine.
  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Listings.
  • eCFR. (2023, August 9). 40 CFR Part 261 -- Identification and Listing of Hazardous Waste.
  • U.S. Environmental Protection Agency. (n.d.). MANAGING YOUR HAZARDOUS WASTE: A Guide for Small Businesses.
  • U.S. Environmental Protection Agency. (2025, September 8). Hazardous Waste Characteristics.
  • Ohio.gov. (2009, January 1). HCl Solution All Grades - Safety Data Sheet.
  • CORECHEM Inc. (2022, March 15). Safe Handling Guide: Hydrochloric Acid.

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